Product packaging for GUANOSINE TRIPHOSPHATE(Cat. No.:CAS No. 154765-83-0)

GUANOSINE TRIPHOSPHATE

Cat. No.: B129519
CAS No.: 154765-83-0
M. Wt: 523.18 g/mol
InChI Key: XKMLYUALXHKNFT-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GTP is a guanosine 5'-phosphate and a purine ribonucleoside 5'-triphosphate. It has a role as an Escherichia coli metabolite, a mouse metabolite and an uncoupling protein inhibitor. It is a conjugate acid of a GTP(3-).
Guanosine-5'-triphosphate is a natural product found in Helianthus tuberosus, Lumbricus terrestris, and Homo sapiens with data available.
Guanosine Triphosphate is a purine nucleotide triphosphate comprised of a guanine and a triphosphate moiety bound to a ribose moiety at its 1' and 5' sites, respectively. This compound (GTP) can be utilized as a substrate for nucleic acid (DNA and RNA) synthesis, as an energy source for protein synthesis and gluconeogenesis, and as a signaling molecule.
Guanosine 5'-(tetrahydrogen triphosphate). A guanine nucleotide containing three phosphate groups esterified to the sugar moiety.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N5O14P3 B129519 GUANOSINE TRIPHOSPHATE CAS No. 154765-83-0

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMLYUALXHKNFT-UUOKFMHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235328
Record name Guanosine triphosphate
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Molecular Weight

523.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Guanosine triphosphate
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CAS No.

86-01-1, 36051-31-7, 56001-37-7
Record name GTP
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Record name Guanosine triphosphate
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Record name Guanosine-5'-Triphosphate
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Record name Guanosine 5'-(tetrahydrogen triphosphate)
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Record name GUANOSINE TRIPHOSPHATE
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Guanosine Triphosphate in Biological Systems: Fundamental Roles and Significance

Overview of Guanosine (B1672433) Triphosphate as a Central Regulatory Nucleotide

Guanosine triphosphate is composed of the nitrogenous base guanine (B1146940) linked to a ribose sugar, which in turn is bonded to three phosphate (B84403) groups. biologyonline.com It is this triphosphate tail that stores significant chemical energy, released upon hydrolysis of the high-energy phosphoanhydride bonds. biologyonline.comlaboratorynotes.com However, the significance of GTP extends far beyond its energetic capacity. It acts as a crucial molecular switch, primarily through its interaction with a large and diverse family of enzymes known as GTPases. wikipedia.orgwikipedia.org

These GTP-binding proteins cycle between an active "on" state when bound to GTP and an inactive "off" state when bound to guanosine diphosphate (B83284) (GDP), the product of GTP hydrolysis. wikipedia.orgwikipedia.org This cyclical binding and hydrolysis of GTP allows for the precise temporal and spatial control of a multitude of cellular processes. The regulation of this switch is tightly controlled by two main classes of regulatory proteins: Guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, thereby activating the G-protein, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of the G-protein, leading to its inactivation. ontosight.aijove.com This elegant mechanism positions GTP as a central hub for cellular signaling and regulation.

Multifaceted Involvement of this compound in Cellular Homeostasis

The regulatory capacity of this compound (GTP) is integral to maintaining the stable internal environment of the cell, a state known as cellular homeostasis. ontosight.ainih.gov Its influence is woven into the fabric of numerous essential cellular activities, from the transfer of energy in specific metabolic pathways to the intricate processes of signal transduction, protein synthesis, and the dynamic architecture of the cytoskeleton.

Key Roles of GTP in Cellular Processes

Cellular ProcessSpecific Function of GTPSignificance for Homeostasis
Energy Transfer Serves as an energy source in specific metabolic reactions like gluconeogenesis and the citric acid cycle. wikipedia.orgyoutube.comlibretexts.orgProvides the necessary energy for the synthesis of glucose and other essential metabolic intermediates, ensuring a stable supply of cellular fuel.
Signal Transduction Acts as a molecular switch for G-proteins, which transmit signals from extracellular stimuli to the cell's interior. laboratorynotes.comwikipedia.orgEnables cells to respond and adapt to changes in their environment, crucial for processes like hormone signaling and sensory perception. laboratorynotes.com
Protein Synthesis Provides the energy for the initiation and elongation phases of translation, facilitating the binding of tRNA to the ribosome and the translocation of the ribosome along the mRNA. youtube.comquora.comquicktakes.ioEnsures the accurate and efficient production of proteins, which are the primary functional molecules of the cell, essential for all cellular structures and functions.
Microtubule Dynamics GTP-bound tubulin polymerizes to form microtubules. Hydrolysis of GTP to GDP within the microtubule lattice leads to destabilization and depolymerization. laboratorynotes.comyoutube.comRegulates the dynamic instability of microtubules, which is critical for cell division, intracellular transport, and the maintenance of cell shape and polarity. mpi-cbg.de

GTP as an Energy Source

While ATP is the primary energy currency of the cell, GTP serves as a crucial energy source in specific, vital metabolic pathways. wikipedia.orglibretexts.org For instance, during gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, the conversion of oxaloacetate to phosphoenolpyruvate (B93156) is powered by the hydrolysis of GTP. Furthermore, in the citric acid cycle, one molecule of GTP is directly generated from succinyl-CoA. biologyonline.com This GTP can then be readily converted to ATP by the enzyme nucleoside-diphosphate kinase, or used directly in other energy-requiring processes. biologyonline.com This role highlights the specialization and compartmentalization of energy metabolism within the cell.

GTP in Microtubule Polymerization

The cytoskeleton, a dynamic network of protein filaments, provides structural support to the cell, facilitates intracellular transport, and is essential for cell division. Microtubules are a key component of the cytoskeleton, and their assembly and disassembly are tightly regulated by GTP. Tubulin, the protein subunit of microtubules, binds to GTP. youtube.com GTP-bound tubulin dimers readily polymerize to form the growing end of a microtubule. mpi-cbg.de Following incorporation into the microtubule lattice, the GTP is hydrolyzed to GDP. mpi-cbg.deannualreviews.org This GTP hydrolysis is not required for the polymerization itself but is crucial for the dynamic instability of microtubules, a process characterized by alternating phases of growth and rapid shrinkage. molbiolcell.orgnih.gov This dynamic behavior, powered by GTP, allows the cell to rapidly reorganize its microtubular network, a process fundamental to events like the formation of the mitotic spindle during cell division. mpi-cbg.de

GTP in Protein Synthesis

The synthesis of proteins, or translation, is a highly energy-demanding process that is critically dependent on GTP. quora.comarxiv.org GTP hydrolysis provides the energy for two key steps in the elongation phase of translation. quicktakes.io First, the binding of the correct aminoacyl-tRNA to the A-site of the ribosome is facilitated by an elongation factor (EF-Tu in bacteria, eEF-1α in eukaryotes) that is active when bound to GTP. arxiv.org The subsequent hydrolysis of GTP to GDP ensures the irreversible and accurate delivery of the amino acid. Second, the translocation of the ribosome along the mRNA molecule, moving the peptidyl-tRNA from the A-site to the P-site, is catalyzed by another elongation factor (EF-G in bacteria, eEF-2 in eukaryotes) and is also powered by GTP hydrolysis. arxiv.org This ensures the processivity and fidelity of protein synthesis, which is paramount for cellular function. quicktakes.io

GTP in G-protein Signaling

Perhaps the most extensive regulatory role of GTP is in signal transduction pathways mediated by G-proteins. wikipedia.org G-proteins act as molecular switches that connect cell surface receptors to intracellular effector proteins. wikipedia.orgwikipedia.org These pathways are involved in sensing a vast array of external signals, including hormones, neurotransmitters, and sensory stimuli. wikipedia.org

There are two main classes of G-proteins: heterotrimeric G-proteins and small monomeric GTPases. wikipedia.org Heterotrimeric G-proteins are composed of three subunits (α, β, and γ) and are typically activated by G-protein-coupled receptors (GPCRs). wikipedia.org Upon receptor activation, the Gα subunit releases its bound GDP and binds GTP, causing it to dissociate from the βγ dimer. wikipedia.org Both the GTP-bound Gα subunit and the Gβγ dimer can then interact with and regulate the activity of downstream effector enzymes or ion channels, propagating the signal within the cell. wikipedia.org The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes the bound GTP to GDP, leading to the re-association of the heterotrimer and termination of the signal. wikipedia.org

Small GTPases, such as those of the Ras, Rho, and Rab families, function as monomers and are involved in regulating a wide variety of cellular processes, including cell growth, differentiation, cytoskeletal organization, and vesicular transport. thermofisher.com Similar to their heterotrimeric counterparts, their activity is controlled by the cycle of GTP binding and hydrolysis, regulated by GEFs and GAPs. ontosight.ai The dysregulation of G-protein signaling pathways is implicated in numerous diseases, underscoring the critical importance of GTP in maintaining cellular health.

Guanosine Triphosphate Metabolism: Biosynthesis, Catabolism, and Regulatory Mechanisms

Guanosine (B1672433) Triphosphate Biosynthesis Pathways

The production of GTP in cells occurs through two primary pathways: the de novo synthesis pathway, which builds the purine (B94841) ring from simple precursors, and the salvage pathway, which recycles pre-existing purine bases and nucleosides.

De Novo Purine Nucleotide Synthesis Leading to Guanosine Triphosphate

The de novo synthesis of purine nucleotides is an evolutionarily conserved and energy-intensive process that assembles the purine ring structure on a ribose-5-phosphate (B1218738) scaffold. microbenotes.com This pathway ultimately yields inosine (B1671953) monophosphate (IMP), a common precursor for both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). microbenotes.comyoutube.com

The de novo synthesis of purines commences with ribose-5-phosphate (R5P), a product of the pentose (B10789219) phosphate (B84403) pathway. microbenotes.compixorize.com R5P is converted to its activated form, 5-phosphoribosyl-1-pyrophosphate (PRPP), by the enzyme PRPP synthetase. microbenotes.comlibretexts.org The committed step in purine biosynthesis is the conversion of PRPP to 5-phosphoribosylamine, catalyzed by glutamine PRPP amidotransferase. microbenotes.com This initial reaction is a key regulatory point in the pathway. Following this, a series of nine enzymatic reactions, utilizing substrates such as glycine (B1666218), glutamine, aspartate, and one-carbon units from tetrahydrofolate, lead to the formation of the first purine nucleotide, inosine monophosphate (IMP). microbenotes.comyoutube.comlibretexts.org

Inosine monophosphate (IMP) stands at a critical branch point in purine metabolism, from which the synthesis of either AMP or GMP can proceed. microbenotes.comyoutube.com The pathway toward guanine (B1146940) nucleotides begins with the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). This reaction is catalyzed by the enzyme inosine monophosphate dehydrogenase (IMPDH). pixorize.comnih.gov The conversion of IMP to XMP is the first committed and rate-limiting step in the de novo biosynthesis of GTP. nih.govelifesciences.org IMPDH utilizes NAD+ as a cofactor to carry out the dehydrogenation of IMP. nih.gov The activity of IMPDH is a critical determinant of the intracellular guanine nucleotide pool and is subject to complex allosteric regulation. nih.govnih.gov

Following the formation of XMP, the final step in the synthesis of GMP is catalyzed by GMP synthase (GMPS). nih.govbiorxiv.org This enzyme facilitates the amination of XMP to GMP, a reaction that requires ATP and utilizes glutamine as the amino group donor. nih.govbiorxiv.orgwikipedia.org GMP synthase is a member of the glutamine amidotransferase family of enzymes and possesses two distinct catalytic domains: a glutaminase (B10826351) domain that hydrolyzes glutamine to generate ammonia (B1221849), and a synthetase domain that incorporates the ammonia into XMP to form GMP. nih.govbiorxiv.orgebi.ac.uk

Once GMP is synthesized, it undergoes two sequential phosphorylation steps to become the biologically active GTP. The first phosphorylation, converting GMP to guanosine diphosphate (B83284) (GDP), is catalyzed by guanylate kinase (GUK). wikipedia.orgnih.gov The second phosphorylation, from GDP to GTP, is carried out by nucleoside diphosphate kinases (NDPKs), also known as the NME family of proteins. nih.gov These enzymes facilitate the transfer of a phosphate group from ATP to GDP. wikipedia.orgnih.gov

The enzymatic machinery responsible for the conversion of IMP to GTP is highly regulated to maintain a balanced pool of purine nucleotides.

EnzymeGene (Human)FunctionSubstratesProductsRegulation
IMPDH IMPDH1, IMPDH2Catalyzes the rate-limiting step in GTP biosynthesis.Inosine Monophosphate (IMP), NAD+Xanthosine Monophosphate (XMP), NADHAllosterically inhibited by GTP and activated by ATP. nih.govnih.govresearchgate.net
GMPS GMPSCatalyzes the final step in GMP synthesis.Xanthosine Monophosphate (XMP), ATP, GlutamineGuanosine Monophosphate (GMP), AMP, GlutamateSubject to feedback inhibition by its product, GMP. libretexts.org
GUK GUK1Phosphorylates GMP to GDP.Guanosine Monophosphate (GMP), ATPGuanosine Diphosphate (GDP), ADPActivity is influenced by substrate availability. wikipedia.orgnih.gov
NME Family NME1, NME2, etc.Phosphorylates GDP to GTP.Guanosine Diphosphate (GDP), ATPThis compound (GTP), ADPRegulates the availability of GTP for various cellular processes. nih.govnih.gov

Guanosine Nucleotide Salvage Pathways

In addition to the de novo pathway, cells can synthesize guanine nucleotides through a more energy-efficient salvage pathway. nih.gov This pathway recycles purine bases and nucleosides that are released from the breakdown of nucleic acids. libretexts.orgfiveable.me The key enzyme in the guanine salvage pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). libretexts.orgdavuniversity.org HGPRT catalyzes the conversion of guanine directly to GMP by transferring a ribose-5-phosphate group from PRPP. davuniversity.org Similarly, hypoxanthine (B114508) can be salvaged to form IMP, which can then enter the de novo pathway for conversion to GMP. microbenotes.com The salvage pathway is crucial for maintaining nucleotide pools in certain tissues and under conditions where de novo synthesis is limited. nih.gov

Recycling of Guanosine and Guanine Species

The salvage pathway for GTP biosynthesis begins with the recycling of guanosine and the purine base guanine. These molecules, which can be derived from the diet or the breakdown of nucleic acids, are converted back into nucleotide form, thereby conserving cellular energy that would otherwise be expended on de novo synthesis. researchgate.net This recycling mechanism is particularly vital in tissues that have a limited capacity for de novo purine synthesis. nih.gov The pathway effectively reintroduces these purine derivatives into the cellular nucleotide pool for subsequent conversion to GTP.

Enzymatic Components: Purine Nucleoside Phosphorylase, Hypoxanthine Phosphoribosyltransferase

Two key enzymes are central to the initial steps of the guanine salvage pathway: Purine Nucleoside Phosphorylase (PNP) and Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).

Purine Nucleoside Phosphorylase (PNP) catalyzes the reversible phosphorolytic cleavage of the glycosidic bond in guanosine. This reaction yields guanine and ribose-1-phosphate. researchgate.net

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) is a crucial enzyme that then converts the free guanine base into guanosine monophosphate (GMP). nih.gov It accomplishes this by transferring a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine. nih.gov The resulting GMP can then be sequentially phosphorylated to guanosine diphosphate (GDP) and finally to this compound (GTP) by specific kinases, thus completing the salvage process. duke.edu

This compound Catabolism and Degradation Pathways

The breakdown of GTP is a stepwise process that ensures the recycling of its components and the removal of excess purines. This catabolic cascade involves a series of enzymatic reactions that sequentially remove phosphate groups and modify the guanine base.

Sequential Hydrolysis of this compound to Guanosine Diphosphate and Guanosine Monophosphate

The initial steps in GTP catabolism involve the sequential hydrolysis of its phosphoanhydride bonds. GTP is first converted to guanosine diphosphate (GDP) with the release of inorganic phosphate (Pi). Subsequently, GDP is hydrolyzed to guanosine monophosphate (GMP), again releasing Pi. researchgate.net This process is catalyzed by a class of enzymes known as nucleotidases. researchgate.net Some specialized GTPases, such as the human guanine nucleotide-binding protein-1 (hGBP1), are capable of hydrolyzing GTP not only to GDP but further to GMP in two successive steps. nih.govrsc.org

Further Breakdown to Guanine and Associated Metabolites

Following the production of GMP, the degradation pathway continues with the removal of the phosphate group from GMP by 5'-nucleotidases, yielding the nucleoside guanosine. mdpi.com Guanosine is then acted upon by purine nucleoside phosphorylase (PNP), which cleaves the glycosidic bond to release the free purine base, guanine, and ribose-1-phosphate. researchgate.net

Enzymatic Components: Nucleotidases, Ecto-NTPDase, Guanine Deaminase, Xanthine (B1682287) Oxidase

Several enzymes are critical for the complete catabolism of GTP and its derivatives:

Nucleotidases : This broad category of enzymes is responsible for the hydrolysis of nucleoside monophosphates, such as GMP, into their corresponding nucleosides (guanosine) and inorganic phosphate. researchgate.net

Ecto-NTPDases : Ecto-nucleoside triphosphate diphosphohydrolases (Ecto-NTPDases) are cell-surface enzymes that can hydrolyze extracellular GTP and GDP to GMP. researchgate.netnih.gov

Guanine Deaminase : This enzyme catalyzes the hydrolytic deamination of guanine, converting it into xanthine. researchgate.netmdpi.comwikipedia.org

Xanthine Oxidase : The final enzyme in this pathway, xanthine oxidase, catalyzes the oxidation of xanthine to uric acid, which is the end product of purine degradation in humans and is subsequently excreted. researchgate.net

Regulation of Intracellular this compound Levels and Pools

The intracellular concentration of GTP is meticulously regulated to meet the cell's metabolic and signaling needs without becoming toxic. This regulation occurs through a complex interplay of biosynthetic and catabolic pathways, as well as feedback mechanisms.

Intracellular GTP levels are maintained through a balance between the de novo synthesis and salvage pathways of purine biosynthesis, and the rates of GTP consumption and degradation. duke.edu Guanosine monophosphate reductase (GMPR) acts as a negative regulator by converting GMP back to inosine monophosphate (IMP), thereby diverting the flow away from GTP synthesis. duke.edunih.gov

Feedback inhibition plays a crucial role in regulating GTP biosynthesis. The end products of the purine synthesis pathway, including GMP, can inhibit key enzymes in the de novo pathway, thus preventing the overproduction of purine nucleotides. nih.gov Furthermore, the availability of substrates, such as PRPP, also influences the rate of both de novo and salvage synthesis.

Feedback Inhibition Mechanisms on this compound Synthesis

The biosynthesis of this compound (GTP) is a tightly regulated process, employing feedback inhibition to maintain cellular homeostasis. This mechanism ensures that the production of GTP is responsive to the cell's immediate needs, preventing wasteful overproduction. The end-product of the pathway, GMP, acts as a feedback inhibitor on inosine monophosphate dehydrogenase (IMPDH), the enzyme that catalyzes the first committed step in the conversion of inosine monophosphate (IMP) to GMP. When GMP levels are adequate, it binds to IMPDH, reducing its enzymatic activity and thereby slowing down the synthesis of further GMP. quora.comyoutube.com

This feedback loop is a crucial aspect of cellular metabolism, allowing for the dynamic control of nucleotide pools. The inhibition of IMPDH by GMP ensures that the precursor, IMP, can be diverted to the synthesis of adenosine monophosphate (AMP) when the cell has a sufficient supply of guanine nucleotides but is deficient in adenine (B156593) nucleotides, thus maintaining a balance between the two purine nucleotide pools. quora.com

Allosteric Regulation of Key Metabolic Enzymes

Allosteric regulation is a fundamental mechanism for controlling enzyme activity, where a molecule binds to a site other than the active site, inducing a conformational change that alters the enzyme's function. fiveable.mefiveable.me In the context of GTP biosynthesis, several key enzymes are subject to this form of regulation, allowing for rapid and reversible adjustments to metabolic flux in response to cellular signals. fiveable.me

One of the primary examples of allosteric regulation in this pathway is the inhibition of phosphofructokinase (PFK) by ATP. wikipedia.org Although ATP is a substrate for PFK, high concentrations of ATP act as an allosteric inhibitor, signaling that the cell has sufficient energy and slowing down glycolysis. wikipedia.org This is relevant to GTP synthesis as the precursors for the de novo purine biosynthetic pathway are derived from glycolysis.

Furthermore, the activity of enzymes can be modulated by various effector molecules that reflect the cell's metabolic state. fiveable.me This allows for the integration of signals from different metabolic pathways to coordinate cellular activities. fiveable.me Allosteric enzymes are often characterized by their multi-subunit structures and cooperative binding, which enables them to respond sensitively to small changes in the concentrations of regulatory molecules. fiveable.me

Reciprocal Regulation of IMP Dehydrogenase and GMP Reductase

The intracellular balance of adenine and guanine nucleotides is critical for normal cellular function and is maintained in part by the reciprocal regulation of inosine monophosphate dehydrogenase (IMPDH) and GMP reductase (GMPR). wikipedia.orgnih.gov IMPDH catalyzes the conversion of IMP to xanthosine monophosphate (XMP), the first committed step in the de novo synthesis of GMP. wikipedia.orgnih.gov Conversely, GMPR catalyzes the reductive deamination of GMP back to IMP. wikipedia.org

These two pathways are inversely regulated; conditions that favor the expression and activity of IMPDH tend to decrease the expression of GMPR. wikipedia.org For instance, during cell proliferation, there is an increased demand for GTP, leading to the upregulation of IMPDH activity. nih.gov In contrast, during differentiation, IMPDH activity often decreases while GMPR activity increases. nih.gov This reciprocal control ensures that the cell can efficiently manage its purine nucleotide pools, directing IMP towards GMP synthesis when needed and converting excess GMP back to IMP when the demand for guanine nucleotides is low. wikipedia.org

EnzymeFunctionRegulation
IMP Dehydrogenase (IMPDH)Catalyzes the conversion of IMP to XMPUpregulated during cell proliferation; subject to feedback inhibition by GMP. quora.comnih.gov
GMP Reductase (GMPR)Catalyzes the conversion of GMP to IMPUpregulated during cell differentiation; its expression is often inverse to that of IMPDH. wikipedia.orgnih.gov

Spatial and Temporal Compartmentalization of this compound Production

Recent research has revealed that the enzymes of the de novo purine biosynthetic pathway can assemble into a dynamic, multi-enzyme complex known as the purinosome. nih.govwikipedia.orgpsu.edu This complex is thought to facilitate the channeling of substrates between the enzymes of the pathway, increasing metabolic flux and protecting unstable intermediates. wikipedia.orgnih.gov The formation of the purinosome is a reversible process that is responsive to the cellular concentration of purines; the complex assembles when purine levels are low and disassembles when they are replenished. nih.govduke.edu

The purinosome is not randomly distributed within the cell but shows specific subcellular localization. psu.edu Studies have demonstrated that purinosomes can colocalize with mitochondria, suggesting a functional link between de novo purine synthesis and mitochondrial metabolism. nih.gov The formation and localization of these complexes are also dependent on the cell cycle, with the highest number of purinosome-containing cells observed in the G1 phase, a period of high demand for purine nucleotides. pnas.org This spatial and temporal organization of purine synthesis enzymes allows the cell to efficiently meet the fluctuating demands for nucleotides during different cellular processes. pnas.org

Evidence suggests that GTP production is not uniform throughout the cell but can be localized to specific subcellular compartments to meet the demands of particular cellular events. nih.govduke.edu This spatial regulation of GTP synthesis is crucial for processes that have a high requirement for this nucleotide, such as cell migration and invasion. nih.gov

For instance, studies have shown that enzymes involved in GTP synthesis, including IMPDH2 and GMP synthetase (GMPS), are enriched in the protrusions of invading cancer cells. nih.gov This localized production of GTP is thought to fuel the activity of Rho GTPases, which are key regulators of actin dynamics and cell motility. nih.gov The development of genetically encoded GTP sensors has allowed for the visualization of GTP gradients within living cells, revealing higher concentrations of GTP in the protrusions of migrating cells compared to the cell body. nih.govnih.gov This compartmentalization of GTP synthesis provides a mechanism for the precise spatial and temporal control of signaling pathways that are dependent on this nucleotide. nih.gov

Guanosine Pentaphosphate ((p)ppGpp)-Mediated Regulation of this compound Biosynthesis

In bacteria, the stringent response is a stress-tolerance mechanism mediated by the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp), collectively referred to as (p)ppGpp. nih.govwikipedia.org These "magic spot" nucleotides accumulate during periods of nutrient starvation and act as global regulators of gene expression and enzyme activity. wikipedia.orgijournals.cn

Guanosine Triphosphate Binding Proteins Gtpases As Molecular Switches

Core Mechanism of Guanosine (B1672433) Triphosphate Hydrolysis and Nucleotide Cycling

The functionality of GTPases as molecular switches is fundamentally dependent on their ability to bind to GTP and hydrolyze it to GDP and inorganic phosphate (B84403) (Pi). wikipedia.orgyoutube.com This process of GTP hydrolysis is not merely a means of energy production but rather a conformational switch that dictates the protein's ability to interact with downstream effector molecules. youtube.com The cycling between the GTP-bound and GDP-bound states is a tightly regulated process that forms the basis of their signaling capabilities.

The binding of GTP to a GTPase induces a conformational change that transitions the protein into its active or "on" state. wikipedia.orgyoutube.com In this conformation, the GTPase is capable of recognizing and binding to specific downstream effector proteins, thereby initiating a signaling cascade. researchgate.net Conversely, the hydrolysis of GTP to GDP reverts the GTPase to its inactive or "off" state. youtube.com In the GDP-bound form, the GTPase has a reduced affinity for its effectors, effectively terminating the signal. researchgate.net The cellular concentration of GTP is significantly higher than that of GDP, ensuring that once GDP dissociates, GTP is readily available to bind and reactivate the GTPase, pending regulatory signals. wikipedia.org

StateBound NucleotideConformationInteraction with Effectors
Active Guanosine Triphosphate (GTP)"On"High affinity, initiates downstream signaling
Inactive Guanosine Diphosphate (B83284) (GDP)"Off"Low affinity, terminates signaling

The transition between the active and inactive states is primarily governed by significant conformational changes in two highly flexible regions of the GTPase known as Switch I and Switch II. mdpi.comnih.govnih.gov These regions undergo substantial rearrangement upon the exchange of GDP for GTP. researchgate.net In the GTP-bound state, the presence of the gamma-phosphate of GTP stabilizes the Switch I and Switch II regions in a conformation that is competent for effector binding. youtube.comnih.gov Following GTP hydrolysis and the release of the gamma-phosphate, these switch regions relax into a different conformation characteristic of the inactive state, which is unable to effectively bind to downstream targets. youtube.com These conformational changes are the physical basis of the molecular switch mechanism. wikipedia.org

RegionLocationRole in GTPase FunctionConformational State (GTP-bound)Conformational State (GDP-bound)
Switch I Residues 32-38 (in Ras)Effector binding, interaction with γ-phosphate of GTP. nih.govresearchgate.netOrdered, stabilized for effector interaction. nih.govDisordered, reduced affinity for effectors. researchgate.net
Switch II Residues 60-75 (in Ras)Effector binding, GTP hydrolysis, interaction with γ-phosphate of GTP. nih.govresearchgate.netOrdered, stabilized for effector interaction. nih.govDisordered, reduced affinity for effectors. researchgate.net

GTPases possess an intrinsic, albeit generally slow, enzymatic activity to hydrolyze bound GTP to GDP. nih.govreactome.org This intrinsic GTPase activity serves as a built-in timer, ensuring that the signaling event is transient and will eventually be terminated. wikipedia.org The rate of intrinsic hydrolysis varies among different GTPases. nih.govresearchgate.net However, for most cellular processes, this intrinsic rate is too slow to facilitate the rapid and dynamic signaling required. youtube.com Consequently, the cell employs regulatory proteins to accelerate this process. wikipedia.org

Structural Basis of this compound Binding and Hydrolysis

The ability of GTPases to function as molecular switches is fundamentally rooted in the conserved architecture of their guanine (B1146940) nucleotide-binding domain, or G-domain. This domain possesses a highly specific three-dimensional structure tailored for the precise binding of this compound (GTP) and its subsequent hydrolysis to Guanosine Diphosphate (GDP).

Conserved G-Domain Topology and Motif Signatures (e.g., GXXXXGK, DXXG, NKXD)

The G-domain of most GTPases shares a common structural topology, typically consisting of a central six-stranded β-sheet surrounded by five α-helices. Embedded within this structure are several highly conserved amino acid sequence motifs, known as G-boxes, which are critical for nucleotide binding and hydrolysis. Three of the most important motifs are:

GXXXXGK(S/T): Referred to as the G1 motif or P-loop (phosphate-binding loop), this sequence is responsible for interacting with the α- and β-phosphates of the guanine nucleotide. The lysine (B10760008) (K) residue, in particular, plays a crucial role in coordinating the phosphate groups and a magnesium ion (Mg²⁺), which is essential for the hydrolysis reaction.

DXXG: This G3 motif, or Switch II region, is vital for both GTP hydrolysis and interaction with regulatory proteins. The aspartate (D) residue coordinates the Mg²⁺ ion, while the glycine (B1666218) (G) is crucial for the flexibility of the loop, allowing it to change conformation upon hydrolysis. pnas.org

NKXD: The G4 motif is the primary determinant of specificity for the guanine base over other nucleotides like adenine (B156593). nih.gov The asparagine (N) and aspartate (D) residues form specific hydrogen bonds with the guanine ring, ensuring that only guanosine nucleotides are bound with high affinity.

Conserved MotifAlternative NamePrimary Function in GTP Binding/Hydrolysis
GXXXXGK(S/T)G1 / P-loopBinds to the α- and β-phosphates of GTP/GDP; coordinates Mg²⁺ ion.
DXXGG3 / Switch IICoordinates Mg²⁺ ion; involved in GTP hydrolysis; conformational change.
NKXDG4Confers specificity for the guanine base through hydrogen bonding.

Molecular Interactions within this compound Binding Pockets

The high affinity and specificity of GTP binding are achieved through a synergistic combination of non-covalent interactions between the nucleotide and the amino acid residues lining the binding pocket. nih.gov

An extensive network of hydrogen bonds anchors the guanosine nucleotide within the G-domain. The guanine base itself can act as a donor for three hydrogen bonds (at the N1 and N2 positions) and an acceptor at three positions (N3, O6, and N7). nih.gov Specific residues, particularly within the NKXD motif, form direct hydrogen bonds with the edges of the guanine ring (e.g., with the O6 and N2 atoms), which is a key factor in distinguishing guanine from adenine. nih.gov Additionally, the ribose and phosphate groups of GTP form multiple hydrogen bonds with the P-loop and other residues, often mediated by structured water molecules that bridge interactions between the protein and the nucleotide. nih.govnih.gov

Beyond hydrogen bonding, other non-covalent forces play a significant role in stabilizing the GTP-protein complex. nih.gov

Cation-π Interactions: These are strong, noncovalent interactions that occur between a positively charged ion (cation) and the electron-rich face of a π system, such as an aromatic ring. nih.govwikipedia.org In the GTP binding pocket, the electron-rich guanine ring can interact favorably with the positively charged side chains of lysine (Lys) or arginine (Arg) residues, providing substantial electrostatic stabilization. nih.govnih.gov

Interaction TypeDescriptionContributing Residues/Moieties
Hydrogen BondingDirect or water-mediated polar interactions.Guanine (N1, N2, O6, N7), Ribose, Phosphates; NKXD motif, P-loop.
Cation-π InteractionElectrostatic attraction between a cation and an electron-rich π system.Guanine ring (π system); Lysine, Arginine (cations).
π-π StackingStacking of aromatic rings.Guanine ring; Phenylalanine, Tyrosine, Tryptophan.

Conformational Dynamics of Switch Regions in Nucleotide-Bound States

The core of the GTPase molecular switch mechanism lies in the distinct conformations adopted by the protein when bound to GTP versus GDP. These conformational changes are largely confined to two flexible loop regions known as Switch I (which includes the G2 motif) and Switch II (the G3 motif, DXXG). pnas.orgnih.gov

When GTP is bound, the presence of the terminal γ-phosphate induces a specific conformation in the Switch I and Switch II regions. pnas.org These regions become ordered and fold over the nucleotide, creating a compact, "active" or "ON" state. wikipedia.orgnih.gov This active conformation exposes binding sites for downstream effector proteins, allowing the GTPase to transmit signals.

Upon hydrolysis of GTP to GDP, the γ-phosphate is released. The loss of this key interaction causes the Switch I and Switch II regions to relax into a different, "inactive" or "OFF" state. pnas.orgnih.gov In this conformation, the affinity for effector proteins is dramatically reduced, thereby terminating the signal. wikipedia.org This dynamic cycling between two distinct structural states, driven by GTP binding and hydrolysis, is the fundamental principle that allows GTPases to function as highly regulated molecular switches in a vast array of cellular processes. nih.gov

Classification and Functional Diversity of Guanosine Triphosphatease Superfamilies

This compound (GTP) binding proteins, collectively known as GTPases, represent a large and diverse superfamily of hydrolase enzymes that act as molecular switches in a vast array of fundamental cellular processes. wikipedia.org These proteins cycle between an active, GTP-bound state and an inactive, GDP-bound state. nih.govnih.gov This cycling is tightly regulated by two main classes of proteins: Guanine nucleotide exchange factors (GEFs), which promote the exchange of Guanosine Diphosphate (GDP) for GTP, thereby activating the GTPase, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of the GTPase, leading to its inactivation. wikipedia.orgnih.gov The conformational changes between the active and inactive states allow GTPases to interact with and modulate the activity of downstream effector proteins, thus transducing signals and orchestrating complex cellular events. wikipedia.org

Based on their structure and function, the GTPase superfamily is broadly divided into two main classes: the heterotrimeric G proteins and the small GTPases of the Ras superfamily. wikipedia.org

Heterotrimeric G Proteins in Signal Transduction

Heterotrimeric G proteins are complex macromolecules composed of three distinct subunits: alpha (α), beta (β), and gamma (γ). nih.govwikipedia.org They are key transducers of signals from G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that respond to a wide variety of extracellular stimuli, including hormones, neurotransmitters, and sensory signals like light and smell. nih.govoup.comoup.com

In its inactive state, the Gα subunit is bound to GDP and forms a stable complex with the Gβγ dimer at the inner surface of the plasma membrane. nih.govpressbooks.pub Upon activation by a ligand-bound GPCR, the receptor acts as a GEF, catalyzing the exchange of GDP for GTP on the Gα subunit. wikipedia.orgpressbooks.pub This exchange triggers a conformational change in Gα, causing it to dissociate from both the receptor and the Gβγ dimer. wikipedia.orgnih.gov The liberated Gα-GTP and Gβγ subunits are then free to interact with and regulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C, initiating a cascade of intracellular signaling events. wikipedia.orgoup.com The signaling is terminated when the Gα subunit hydrolyzes the bound GTP back to GDP, a process that can be accelerated by RGS (Regulator of G protein signaling) proteins, which act as GAPs. wikipedia.org The resulting Gα-GDP then reassociates with a Gβγ dimer, returning the system to its inactive state. wikipedia.orgnih.gov

There are several families of Gα subunits (e.g., Gαs, Gαi/o, Gαq/11, and Gα12/13), each coupling to different receptors and regulating distinct effector pathways, which underscores the diversity of signals that these proteins can transduce. wikipedia.orgwikipedia.org

Small Guanosine Triphosphateases (Ras Superfamily)

The Ras superfamily is composed of small (~21 kDa) monomeric GTPases that regulate an astonishing diversity of cellular activities, including cell proliferation, cytoskeletal organization, and vesicle transport. nih.govwikipedia.orgnih.gov This superfamily is divided into several major families based on their structure and function: Ras, Rho, Rab, and Arf/Sar. wikipedia.orgcytoskeleton.com Like their heterotrimeric counterparts, these small GTPases function as molecular switches, cycling between active GTP-bound and inactive GDP-bound states. nih.gov

The Ras subfamily, the first to be identified, is primarily involved in regulating cell proliferation, differentiation, and survival through pathways like the Raf/ERK signaling cascade. wikipedia.orgcytoskeleton.com The identification of mutationally activated Ras genes in human cancers in 1982 spurred intensive research into the entire superfamily. nih.gov These proteins act as crucial nodes in signaling networks, relaying signals from receptor tyrosine kinases to the nucleus to control gene expression.

The Rho (Ras homolog) family of GTPases are central regulators of the actin cytoskeleton, cell polarity, and cell migration. wikipedia.orgnih.gov The three most extensively studied members of this subfamily are RhoA, Rac1, and Cdc42, each controlling the formation of distinct cytoskeletal structures. wikipedia.orgqiagen.combiologists.com

RhoA is primarily associated with the formation of contractile actin-myosin filaments known as stress fibers and the assembly of focal adhesions, which are crucial for cell adhesion and contraction. bohrium.comnih.gov

Rac1 activation leads to the polymerization of actin at the cell periphery, resulting in the formation of lamellipodia (sheet-like protrusions) and membrane ruffles, which are essential for cell protrusion and movement. biologists.combohrium.com

Cdc42 triggers the formation of filopodia, which are thin, finger-like projections that cells use to probe their environment. bohrium.comcytoskeleton.com

The coordinated and often antagonistic activities of these Rho GTPases are critical for directed cell migration, a process fundamental to development, immune response, and wound healing. nih.gov

Rho Subfamily MemberPrimary Cellular FunctionKey Regulated Cytoskeletal Structure
RhoARegulates cell shape, contraction, and adhesion. wikipedia.orgnih.govActin stress fibers and focal adhesions. bohrium.comnih.gov
Rac1Controls cell protrusion and migration. qiagen.comLamellipodia and membrane ruffles. biologists.combohrium.com
Cdc42Establishes cell polarity and directs migration. wikipedia.orgcytoskeleton.comFilopodia. bohrium.com

The Rab family is the largest subfamily of small GTPases, with approximately 70 members identified in humans. nih.govwikipedia.org Rab proteins are master regulators of intracellular membrane trafficking, ensuring the specificity and directionality of vesicle transport between different cellular compartments. nih.govnih.govguidetopharmacology.org

Each Rab protein is typically associated with a specific organelle or transport vesicle, where it recruits effector proteins, such as tethering factors and motor proteins, to facilitate vesicle budding, transport along the cytoskeleton, and fusion with the correct target membrane. nih.govwikipedia.orgyoutube.com For instance, Rab5 is localized to early endosomes and mediates endocytosis, while other Rabs regulate transport pathways through the endoplasmic reticulum, Golgi apparatus, and exocytosis to the plasma membrane. nih.govoup.com This "address label" system is crucial for maintaining the identity and function of cellular organelles. wikipedia.org

Rab GTPase ExamplePrimary LocationKey Function in Vesicular Trafficking
Rab1Endoplasmic Reticulum and GolgiRegulates transport from the ER to the Golgi. nih.gov
Rab5Early Endosomes, Plasma MembraneMediates endocytosis and endosome fusion. nih.gov
Rab7Late Endosomes, LysosomesRegulates transport to lysosomes. oup.com
Rab11 (RabA in plants)Recycling EndosomesControls recycling of receptors to the plasma membrane. oup.com

The ADP-ribosylation factor (Arf) and Secretion-associated and Ras-related (Sar) proteins constitute another critical family of small GTPases involved in membrane trafficking. nih.govnih.gov Their primary role is to initiate the formation of transport vesicles by recruiting coat protein complexes (COPs) to the membrane of a donor organelle. researchgate.netnih.gov

Sar1 specifically initiates the assembly of the COPII coat at the endoplasmic reticulum, which mediates the anterograde transport of newly synthesized proteins and lipids to the Golgi apparatus. nih.govnih.govnus.edu.sg

Arf proteins , such as ARF1, are responsible for recruiting the COPI coat for retrograde transport from the Golgi back to the ER and also play roles in recruiting clathrin and other adaptor proteins for transport vesicles budding from the Golgi and endosomes. nih.govnus.edu.sgmdpi.com

Upon binding GTP, Arf/Sar proteins undergo a conformational change that exposes an N-terminal amphipathic helix, which inserts into the donor membrane, anchoring the protein and initiating the recruitment of the coat machinery. nih.govnih.govresearchgate.net

Ran Subfamily

The Ran (Ras-related nuclear protein) subfamily is a unique member of the Ras superfamily of small GTPases, primarily involved in the regulation of nucleocytoplasmic transport of proteins and RNA through the nuclear pore complex. nih.gov Unlike many other small GTPases, Ran is not anchored to membranes and is predominantly located in the nucleus. nih.gov The spatial separation of its key regulators, with the GEF, Regulator of Chromosome Condensation 1 (RCC1), being chromatin-bound within the nucleus and the Ran GTPase Activating Protein (RanGAP) located in the cytoplasm, creates a steep concentration gradient of Ran-GTP across the nuclear envelope. nih.gov This gradient is central to its function.

In nuclear import, importins bind their cargo in the cytoplasm and move through the nuclear pore complex. Inside the nucleus, the high concentration of Ran-GTP leads to its binding to the importin, causing the release of the cargo. nih.gov Conversely, for nuclear export, exportins form a ternary complex with their cargo and Ran-GTP within the nucleus. nih.gov This complex is then transported to the cytoplasm, where RanGAP stimulates GTP hydrolysis, leading to the dissociation of the complex and release of the cargo. nih.gov

Beyond its role in nucleocytoplasmic transport, the Ran subfamily is also critically involved in several aspects of mitosis. It plays a key role in mitotic spindle assembly, nuclear envelope formation, and the regulation of microtubule dynamics. nih.govanu.edu.au

FeatureDescription
Primary Function Regulation of nucleocytoplasmic transport of macromolecules.
Key Regulators RCC1 (nuclear GEF), RanGAP (cytoplasmic GAP).
Mechanism A Ran-GTP/Ran-GDP gradient across the nuclear envelope drives the directionality of transport.
Other Functions Mitotic spindle assembly, nuclear envelope formation, microtubule dynamics.
Other Small Guanosine Triphosphatease Subfamilies (e.g., Rad, Rap, Rheb, Rit, Miro)

Beyond the more extensively studied subfamilies, a diverse array of other small GTPases plays crucial roles in various cellular processes.

Rad Subfamily: The Rad (Ras associated with diabetes) GTPase is the founding member of the RGK (Rad, Rem, Rem2, and Gem/Kir) family. rupress.org While initially identified for its association with type II diabetes and its role in regulating cardiac voltage-gated Ca2+ channels, recent research has uncovered its essential function in bone homeostasis. rupress.orgyoutube.com Studies in mice have shown that the absence of Rad leads to decreased bone mass and an increase in bone marrow adipose tissue. rupress.org

Rap Subfamily: Rap GTP-binding proteins, also known as Ras-related proteins, share significant structural similarity with Ras proteins. nih.gov However, they often act as antagonists to Ras signaling. nih.gov Rap proteins can competitively bind to Ras effectors, such as Raf kinases, thereby inhibiting the mitogenic signals transduced by Ras. nih.gov This antagonistic relationship highlights the intricate balance of signaling pathways within the cell.

Rheb Subfamily: The Ras homolog enriched in brain (Rheb) is a critical activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism. cam.ac.uknih.gov In its GTP-bound state, Rheb directly interacts with and activates mTORC1, which is typically located on the lysosomal surface. cam.ac.ukfrontiersin.org The activity of Rheb is negatively regulated by the tuberous sclerosis complex (TSC), which functions as a GAP for Rheb. nih.gov Dysregulation of the Rheb-mTORC1 pathway is implicated in various diseases, including cancer and tuberous sclerosis. frontiersin.org

Rit Subfamily: The Rit (Ras-related protein which interacted with calmodulin) subfamily of GTPases is primarily expressed in neurons and plays a significant role in neuronal differentiation, morphology, and survival. nih.govnih.gov Rit, the founding member, along with the closely related Rin, is involved in signaling pathways that promote neurite outgrowth. nih.gov Their activation kinetics are prolonged compared to the transient activation of Ras. nih.gov Dysregulation of Rit and Rin signaling has been genetically linked to several neurological and psychiatric disorders, including Parkinson's disease, autism, and schizophrenia. nih.govnih.gov

Miro Subfamily: Miro GTPases are atypical Rho GTPases that are localized to the outer mitochondrial membrane and are essential regulators of mitochondrial trafficking and dynamics. They act as a crucial component of a motor complex that facilitates the transport of mitochondria along microtubules. This process is vital for maintaining neuronal health, where mitochondria need to be transported over long distances in axons and dendrites. Altered Miro function has been associated with neurodegenerative diseases such as Parkinson's and Amyotrophic Lateral Sclerosis (ALS).

SubfamilyKey Functions
Rad Regulation of cardiac voltage-gated Ca2+ channels, bone homeostasis.
Rap Antagonizes Ras signaling pathways.
Rheb Activates the mTORC1 signaling pathway, regulating cell growth and proliferation.
Rit Regulates neuronal differentiation, morphology, and survival.
Miro Mediates mitochondrial transport along microtubules.

Protein-Synthesizing Guanosine Triphosphateases (Translational Factors)

Protein synthesis, or translation, is a highly regulated and energy-intensive process that relies on a specialized set of GTPases known as translational factors. nih.gov These factors utilize the energy derived from GTP hydrolysis to ensure the accuracy and efficiency of the different phases of translation: initiation, elongation, and termination. nih.govyoutube.com The ribosome itself can act as a GAP for these translational GTPases, stimulating their GTPase activity at specific stages of the translation cycle. nih.gov

Initiation Factors: In bacteria, Initiation Factor 2 (IF2), a GTPase, is responsible for recruiting the initiator fMet-tRNAfMet to the P-site of the small ribosomal subunit. nih.govlibretexts.org In eukaryotes, the equivalent factor is eIF2, which forms a ternary complex with GTP and the initiator Met-tRNAiMet, delivering it to the 40S ribosomal subunit. nih.gov The hydrolysis of GTP by these factors is a crucial checkpoint for the correct assembly of the translation initiation complex. libretexts.orgnih.gov

Elongation Factors: During the elongation phase, GTPases play a critical role in both the delivery of aminoacyl-tRNAs and the translocation of the ribosome. In bacteria, Elongation Factor-Tu (EF-Tu), in its GTP-bound state, forms a ternary complex with an aminoacyl-tRNA and delivers it to the A-site of the ribosome. nih.govquora.com A correct codon-anticodon match triggers GTP hydrolysis by EF-Tu, leading to its release and the accommodation of the aminoacyl-tRNA in the A-site. nih.govnih.gov Following peptide bond formation, Elongation Factor-G (EF-G) binds to the ribosome and hydrolyzes GTP to facilitate the translocation of the ribosome along the mRNA, moving the peptidyl-tRNA from the A-site to the P-site. quora.comfrontiersin.org

Termination Factors: In the termination phase, Release Factor 3 (RF3) in bacteria, a GTPase, facilitates the dissociation of the class I release factors (RF1 and RF2) from the ribosome after the nascent polypeptide has been released. libretexts.org

Factor (Bacterial)PhaseFunction
IF2 InitiationRecruits initiator fMet-tRNAfMet to the small ribosomal subunit.
EF-Tu ElongationDelivers aminoacyl-tRNA to the ribosomal A-site.
EF-G ElongationCatalyzes the translocation of the ribosome along the mRNA.
RF3 TerminationPromotes the dissociation of release factors from the ribosome.

Large Guanosine Triphosphateases (e.g., Dynamin, Guanylate Binding Proteins)

In addition to the small GTPases of the Ras superfamily, there exists a class of large GTPases that are involved in a variety of cellular processes, often related to membrane dynamics and host defense.

Dynamin: Dynamin is a large GTPase that plays an essential role in membrane fission events, most notably in clathrin-mediated endocytosis. cam.ac.uknih.gov It assembles into helical polymers at the necks of budding vesicles. ynu.edu.cn The hydrolysis of GTP by dynamin is thought to induce a conformational change that generates the mechanical force required to constrict and ultimately sever the vesicle from the parent membrane. cam.ac.uknih.gov This mechanochemical function is critical for the recycling of synaptic vesicles and the uptake of nutrients and signaling molecules. nih.gov

Guanylate Binding Proteins (GBPs): Guanylate binding proteins are a family of large, interferon-inducible GTPases that belong to the dynamin superfamily. nih.govnih.gov They play a crucial role in cell-autonomous immunity against intracellular pathogens, including bacteria, protozoa, and viruses. nih.gov Upon infection, GBPs are recruited to the membranes of pathogen-containing vacuoles or directly to the pathogens themselves. nih.gov They are thought to mediate the destruction of these pathogens by disrupting their membranes. id-ea.org Some GBPs can also act as pathogen sensors, leading to the activation of inflammatory signaling pathways, such as the inflammasome. anu.edu.au A unique feature of GBPs is their ability to hydrolyze GTP to both GDP and GMP. nih.gov

Large GTPasePrimary Function
Dynamin Mediates membrane fission, particularly during endocytosis.
Guanylate Binding Proteins (GBPs) Mediate cell-autonomous immunity against intracellular pathogens.

Roles of Guanosine Triphosphate in Essential Cellular Processes

Guanosine (B1672433) Triphosphate in Signal Transduction Pathways

Signal transduction is the process by which a cell converts an extracellular signal into a specific cellular response. GTP is essential to this process, particularly in pathways involving G-proteins, where it acts as a molecular switch. wikipedia.org

G protein-coupled receptors (GPCRs) constitute a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. nih.gov The activation of these pathways is critically dependent on GTP.

In its inactive state, the associated heterotrimeric G protein (composed of α, β, and γ subunits) is bound to Guanosine Diphosphate (B83284) (GDP) at the α subunit. nih.govnih.gov Upon ligand binding to the GPCR, the receptor undergoes a conformational change, which in turn acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the Gα subunit. nih.gov This GEF activity facilitates the release of GDP and the binding of GTP. nih.govnih.gov

The binding of GTP to the Gα subunit induces another conformational change, causing its dissociation from the Gβγ dimer and the receptor. nih.gov The now active, GTP-bound Gα subunit and the free Gβγ dimer can then interact with and regulate downstream effector proteins, initiating a signaling cascade. nih.gov The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP back to GDP, leading to the reassociation of the Gα subunit with the Gβγ dimer and returning the G protein to its inactive state. nih.gov

Component State Bound Nucleotide Activity
Gα subunitInactiveGDPBound to Gβγ and GPCR
Gα subunitActiveGTPDissociated from Gβγ and GPCR, modulates effectors

Upon activation by GTP-bound G proteins, effector enzymes generate intracellular second messengers, which are small molecules that propagate and amplify the initial signal within the cell. thoracickey.comwikipedia.org The production of several key second messengers is directly or indirectly dependent on GTP.

One of the most well-studied second messenger systems involves adenylyl cyclase, an enzyme that, when activated by a stimulatory Gα subunit (Gαs), converts ATP to cyclic adenosine (B11128) monophosphate (cAMP). thoracickey.com Conversely, an inhibitory Gα subunit (Gαi) can inhibit adenylyl cyclase. Another crucial second messenger, cyclic guanosine monophosphate (cGMP), is synthesized from GTP by the enzyme guanylate cyclase. bmglabtech.compressbooks.pub

Furthermore, another class of G proteins (Gαq) activates phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). wikipedia.org These molecules go on to modulate calcium levels and activate protein kinase C, respectively. wikipedia.orgauctoresonline.org

Second Messenger Precursor Synthesizing Enzyme Activating G-Protein Subclass (Example)
cyclic AMP (cAMP)ATPAdenylyl CyclaseGαs (stimulatory), Gαi (inhibitory)
cyclic GMP (cGMP)GTPGuanylate CyclaseActivated by nitric oxide or natriuretic peptides
Inositol Triphosphate (IP3)PIP2Phospholipase CGαq
Diacylglycerol (DAG)PIP2Phospholipase CGαq

The GTP-bound, or "on," state of G-proteins and small GTPases (like Ras) is the active conformation that allows these proteins to interact with and regulate their specific downstream effectors. nih.govjenabioscience.com The binding of GTP induces a conformational change, particularly in regions known as Switch I and Switch II, which creates a binding site for effector proteins. nih.gov

For instance, in the Ras signaling pathway, GTP-bound Ras can activate a cascade of protein kinases, such as the RAF-MEK-ERK pathway, which is crucial for regulating cell proliferation, differentiation, and survival. nih.gov The duration and strength of the downstream signal are determined by the lifetime of the GTP-bound state. This is regulated by GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of the G-protein, promoting the hydrolysis of GTP to GDP and thus terminating the signal. nih.gov

Research has shown that the conformation of key residues, such as Tyr32 in KRAS, is significantly influenced by whether GTP or GDP is bound. In the active, GTP-bound state, this residue becomes more rigid and is linked to the γ-phosphate of GTP, an arrangement that is crucial for the protein's interaction with its effectors and for its intrinsic hydrolytic activity. nih.govrsc.org

Guanosine Triphosphate in Protein Synthesis (Translation)

Protein synthesis, or translation, is an energy-intensive process that requires both ATP and GTP. GTP, in particular, plays a critical role in ensuring the accuracy and efficiency of the initiation and elongation stages of translation. wikipedia.orgquora.com

The initiation of translation in both prokaryotes and eukaryotes is a complex process involving the assembly of the ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (tRNA) at the start codon. This process is guided by several initiation factors (IFs), and the function of some of these key factors is directly dependent on GTP. nih.gov

In prokaryotes, Initiation Factor 2 (IF2) is a GTPase that is essential for the binding of the initiator fMet-tRNA to the 30S ribosomal subunit. nih.gov IF2, in its GTP-bound state, facilitates the rapid association of the 30S and 50S ribosomal subunits to form the 70S initiation complex. nih.gov The subsequent hydrolysis of this GTP is necessary for the release of IF2 from the ribosome, allowing the elongation phase to begin. nih.gov

In eukaryotes, the process is more complex and involves eukaryotic Initiation Factor 2 (eIF2). eIF2 is a heterotrimeric G-protein that, when bound to GTP, forms a ternary complex with the initiator Met-tRNAiMet. wikipedia.orgyoutube.com This ternary complex is then recruited to the 40S ribosomal subunit to form the 43S preinitiation complex. wikipedia.org Upon recognition of the start codon on the mRNA, a GTPase-activating protein (eIF5) promotes the hydrolysis of GTP on eIF2. wikipedia.org This GTP hydrolysis leads to a conformational change and the release of eIF2-GDP from the ribosome, which is a critical step for the joining of the 60S ribosomal subunit to form the functional 80S ribosome. wikipedia.org For eIF2 to participate in another round of initiation, the GDP must be exchanged for GTP, a reaction catalyzed by the guanine nucleotide exchange factor eIF2B. wikipedia.org

Initiation Factor Organism Function GTP Role
IF2ProkaryotesBinds initiator tRNA to the small ribosomal subunit and promotes large subunit joining.GTP binding is required for its function; GTP hydrolysis is necessary for its release.
eIF2EukaryotesForms a ternary complex with initiator tRNA and GTP, bringing it to the small ribosomal subunit.GTP binding is essential for forming the ternary complex; GTP hydrolysis is a key step in initiation complex assembly and factor release.

This compound-Dependent Initiation of Translation

Ribosomal Subunit Assembly and Initiator tRNA Positioning

This compound (GTP) plays a critical role in the initiation of protein synthesis, specifically in the correct assembly of ribosomal subunits and the precise positioning of the initiator tRNA. This process is mediated by initiation factors that utilize the energy derived from GTP hydrolysis. In eukaryotes, the initiation factor eIF2 forms a ternary complex with GTP and the initiator methionyl-tRNA (Met-tRNAiMet) wikipedia.org. This complex then binds to the small 40S ribosomal subunit to form the 43S preinitiation complex wikipedia.org. The 43S complex scans the messenger RNA (mRNA) for the start codon (AUG). Upon recognition of the start codon, another GTPase-activating protein, eIF5, promotes the hydrolysis of GTP by eIF2 wikipedia.org. This hydrolysis event leads to the release of eIF2-GDP, which locks the initiator tRNA in the P-site of the small ribosomal subunit wikipedia.org.

Following the positioning of the initiator tRNA, the large 60S ribosomal subunit joins the complex to form the complete 80S initiation complex, a step that also requires GTP. The eukaryotic initiation factor eIF5B, a homolog of the bacterial initiation factor IF2, facilitates this subunit joining nih.govresearchgate.netpnas.org. eIF5B binds GTP and promotes the association of the 60S subunit nih.govresearchgate.net. The subsequent hydrolysis of GTP by eIF5B is essential for its release from the assembled 80S ribosome, rendering the ribosome competent to begin the elongation phase of protein synthesis nih.govresearchgate.netnih.gov. Therefore, eukaryotic translation initiation involves at least two crucial GTP-dependent steps, one catalyzed by eIF2 for initiator tRNA placement and a second by eIF5B for ribosomal subunit joining nih.govpnas.org. In bacteria, the process is analogous, with the initiation factor IF2, in its GTP-bound state, being responsible for delivering the initiator fMet-tRNAfMet to the 30S ribosomal subunit and promoting the formation of the 70S ribosome nih.gov.

This compound-Driven Elongation of Polypeptide Chains

The elongation phase of translation, where the polypeptide chain is synthesized, is a highly dynamic and energy-dependent process. GTP is the primary energy source driving the key events of this cycle: the delivery of the correct aminoacyl-tRNA to the ribosome and the subsequent translocation of the ribosome along the mRNA. This ensures that protein synthesis is not only rapid but also remarkably accurate. In bacteria, the elongation cycle proceeds at a rate of 15 to 20 amino acids added per second, while in eukaryotes, the rate is approximately two amino acids per second wikipedia.org. This process is facilitated by a set of proteins known as elongation factors, which utilize GTP hydrolysis to orchestrate the conformational changes necessary for the cycle to proceed nih.gov.

Aminoacyl-tRNA Binding to Ribosomal A-site

The correct aminoacyl-tRNA (aa-tRNA) is delivered to the acceptor (A) site of the ribosome by an elongation factor in a GTP-dependent manner nih.gov. In prokaryotes, this factor is Elongation Factor-Tu (EF-Tu) nih.govbionity.com. EF-Tu, a G-protein, first binds to a molecule of GTP, which induces a conformational change that allows it to form a ternary complex with a charged aa-tRNA bionity.combiocyclopedia.com. This EF-Tu•GTP•aa-tRNA complex then binds to the A-site of the ribosome nih.gov.

Upon binding, if the anticodon of the tRNA correctly pairs with the mRNA codon in the decoding center of the small ribosomal subunit, the ribosome stimulates the intrinsic GTPase activity of EF-Tu nih.govwikipedia.orgnih.gov. The hydrolysis of GTP to Guanosine Diphosphate (GDP) and inorganic phosphate (B84403) (Pi) triggers a significant conformational change in EF-Tu bionity.comwikipedia.org. This change drastically lowers EF-Tu's affinity for the aa-tRNA and the ribosome, leading to its dissociation from the complex bionity.comwikipedia.orgnih.gov. The release of the EF-Tu•GDP complex allows the now correctly positioned aa-tRNA to fully accommodate into the A-site, a process known as accommodation, making its amino acid available for peptide bond formation quora.comoup.com. The hydrolysis of GTP is therefore a critical step that ensures the fidelity of translation and allows for the release and subsequent recycling of EF-Tu nih.gov. In eukaryotes, the homologous factor eEF1A (or eEF1α) performs the same function researchgate.netyoutube.com.

Ribosome Translocation and Energy Coupling

After the peptide bond is formed, the ribosome must move one codon down the mRNA to prepare for the next cycle. This movement, known as translocation, is another critical step powered by GTP hydrolysis. In this process, the peptidyl-tRNA moves from the A-site to the P-site (peptidyl site), and the deacylated tRNA moves from the P-site to the E-site (exit site) pnas.org. This complex rearrangement is catalyzed by a second elongation factor: EF-G in prokaryotes and its homolog eEF2 in eukaryotes wikipedia.orgnih.govbionity.com.

EF-G binds to the ribosome in its GTP-bound form bionity.comacs.org. The binding of EF-G•GTP to the pre-translocation ribosome complex induces rapid GTP hydrolysis pnas.orgacs.org. The energy released from GTP hydrolysis is not used in a simple "power stroke" to directly push the tRNAs and mRNA. Instead, it is coupled to induce a significant conformational rearrangement of the ribosome, often referred to as "unlocking" pnas.orgacs.org. This unlocked state facilitates the movement of the tRNA-mRNA complex acs.org. Kinetic studies have shown that GTP hydrolysis precedes and significantly accelerates the rate of translocation acs.orgpnas.orgembopress.org. Blocking GTP hydrolysis does not completely halt translocation but slows it down considerably, indicating that the energy from hydrolysis is crucial for making the process rapid and efficient acs.orgembopress.org. The hydrolysis event also triggers conformational changes in EF-G itself, which are necessary for its eventual dissociation from the ribosome after translocation is complete, freeing the A-site for the next incoming aa-tRNA acs.orgpnas.orgnih.gov.

Role of Elongation Factors (e.g., EF-Tu, EF-G, EF-1alpha, EF-2)

Elongation factors are GTPases that serve as the molecular machinery for the elongation cycle, with their functions being highly conserved across bacteria and eukaryotes wikipedia.org.

EF-Tu (Prokaryotes) and eEF1A/eEF1α (Eukaryotes): These factors are responsible for the accurate delivery of aminoacyl-tRNAs to the ribosomal A-site wikipedia.orgnih.gov. EF-Tu, in its GTP-bound state, forms a ternary complex with the aa-tRNA and delivers it to the ribosome nih.gov. A correct codon-anticodon match triggers GTP hydrolysis by EF-Tu, which then dissociates from the ribosome in its GDP-bound form bionity.comresearchgate.net. This GTP-hydrolysis step acts as a crucial checkpoint for translational accuracy bionity.com.

EF-G (Prokaryotes) and eEF2 (Eukaryotes): These factors catalyze the translocation of the ribosome along the mRNA wikipedia.orgnih.gov. Binding of EF-G•GTP and subsequent hydrolysis to EF-G•GDP promotes the movement of the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site bionity.comquora.com. This process is essential for positioning the next mRNA codon in the A-site for decoding embopress.org.

EF-Ts (Prokaryotes) and eEF1B (Eukaryotes): These proteins function as guanine nucleotide exchange factors (GEFs) for EF-Tu and eEF1A, respectively wikipedia.orgquora.com. After EF-Tu•GDP dissociates from the ribosome, EF-Ts binds to it, catalyzing the release of GDP bionity.comquora.com. This allows a new molecule of GTP, which is more abundant in the cell, to bind to EF-Tu, regenerating the active EF-Tu•GTP complex for another round of aa-tRNA delivery bionity.comwikipedia.orgquora.com.

Table 1: Key Elongation Factors and their GTP-Dependent Functions

Factor (Prokaryotic) Factor (Eukaryotic/Archaeal) Function Role of GTP/GTP Hydrolysis
EF-Tu eEF1A (α) Mediates the entry of aminoacyl-tRNA into the A-site of the ribosome. wikipedia.org GTP binding is required to form the active ternary complex with aa-tRNA. GTP hydrolysis occurs upon correct codon recognition, causing a conformational change that releases the factor from the ribosome. bionity.comwikipedia.org
EF-Ts eEF1B (βγ) Acts as a guanine nucleotide exchange factor (GEF) for EF-Tu. wikipedia.org Catalyzes the release of GDP from EF-Tu, allowing GTP to bind and reactivate the factor. wikipedia.orgbionity.com
EF-G eEF2 Catalyzes the translocation of the tRNA and mRNA through the ribosome after peptide bond formation. wikipedia.org GTP hydrolysis provides the energy for conformational changes in the ribosome and EF-G, facilitating the movement of the tRNAs and mRNA by one codon. acs.orgembopress.orgembopress.org

This compound in Translation Termination

The termination of protein synthesis occurs when a stop codon (UAA, UAG, or UGA) enters the ribosomal A-site. This final stage is also a regulated process involving GTP. The factors responsible for termination are called release factors (RFs). While the class I release factors (RF1 and RF2 in prokaryotes, eRF1 in eukaryotes) recognize the stop codons and catalyze the hydrolysis of the bond linking the completed polypeptide to the P-site tRNA, the class II release factors are GTPases that facilitate this process nih.gov.

In eukaryotes, the class II release factor is eRF3, a GTP-binding protein nih.govtandfonline.com. eRF3 forms a complex with GTP and the class I factor eRF1 biorxiv.org. This eRF1•eRF3•GTP complex is delivered to the ribosome when a stop codon is present in the A-site biorxiv.orgnih.gov. The hydrolysis of GTP by eRF3 is a crucial step that is thought to couple the recognition of the stop codon by eRF1 with the efficient release of the polypeptide chain nih.govtandfonline.com. Studies have shown that mutations reducing the rate of GTP hydrolysis by eRF3 lead to decreased efficiency of translation termination nih.govtandfonline.com. GTP hydrolysis promotes the release of eRF3 from the ribosome and facilitates the accommodation of eRF1 to catalyze peptide release biorxiv.org. Thus, GTP hydrolysis by eRF3 acts as a regulatory switch, ensuring that the termination process is both timely and accurate nih.gov.

This compound's Contribution to Ribosomal Function and Biogenesis

The role of GTP extends beyond the immediate steps of translation to the fundamental process of ribosome biogenesis—the complex and highly regulated assembly of ribosomal RNA (rRNA) and ribosomal proteins into functional ribosomal subunits researchgate.netnih.gov. A large number of GTP-binding proteins, or GTPases, have been identified as essential factors in the assembly of ribosomes in both bacteria and eukaryotes nih.govnih.govumich.edu.

This compound in Cytoskeleton Dynamics and Organization

This compound (GTP) is a critical regulator of the cytoskeleton, the intricate network of protein filaments responsible for cell shape, internal organization, and movement. Its roles are primarily mediated through GTP-binding proteins that act as molecular switches, cycling between an active GTP-bound state and an inactive Guanosine Diphosphate (GDP)-bound state. This cycling controls the assembly, disassembly, and organization of the two major cytoskeletal components: microtubules and actin filaments.

Microtubule Polymerization and Dynamic Instability

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by periods of growth (polymerization) and rapid shrinkage (depolymerization), is a process known as dynamic instability. This process is intrinsically regulated by the binding and hydrolysis of GTP by β-tubulin.

Heterodimers of α- and β-tubulin, with GTP bound to the β-tubulin subunit, polymerize to form protofilaments, which then associate laterally to create a hollow microtubule structure. nih.gov The incorporation of these GTP-tubulin dimers primarily occurs at the plus end of the microtubule. elifesciences.org This addition of GTP-tubulin dimers forms a stabilizing "GTP cap" at the microtubule end. molbiolcell.org This cap is believed to maintain the straight conformation of the protofilaments, favoring their lateral association and thus promoting microtubule growth. molbiolcell.org

Shortly after incorporation into the growing microtubule, the GTP on the β-tubulin subunit is hydrolyzed to GDP. nih.gov This hydrolysis induces a conformational change in the tubulin dimer, causing it to adopt a more curved structure. elifesciences.orgmolbiolcell.org If the rate of GTP hydrolysis surpasses the rate of GTP-tubulin addition, the stabilizing GTP cap is lost. molbiolcell.org The exposure of GDP-bound tubulin at the microtubule end leads to the rapid disassembly of the protofilaments, resulting in a "catastrophe," or rapid shortening of the microtubule. molbiolcell.org The transition from depolymerization back to polymerization is known as "rescue" and is thought to be facilitated by the presence of remaining GTP-tubulin "islands" within the microtubule lattice. elifesciences.org The crucial role of GTP hydrolysis in this process is highlighted by experiments using slowly hydrolyzable GTP analogs like GMPCPP, which promote polymerization but suppress depolymerization and dynamic instability. nih.gov

FeatureRole of GTPRole of GDP
Tubulin Conformation Promotes a "straight" conformation, favoring polymerization.Induces a "curved" conformation, leading to destabilization.
Microtubule State Stabilizes the microtubule end (GTP cap), promoting growth.Destabilizes the microtubule, leading to rapid shrinkage (catastrophe).
Dynamic Instability Phase Associated with polymerization (growth).Associated with depolymerization (shrinkage).

Actin Cytoskeleton Regulation by Rho Family Guanosine Triphosphateases

The actin cytoskeleton, composed of actin filaments, is fundamental for processes like cell motility, cytokinesis, and changes in cell shape. uark.edu Its dynamic remodeling is tightly controlled by a group of small GTP-binding proteins known as the Rho family of GTPases, which includes RhoA, Rac1, and Cdc42. nih.gov These proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. researchgate.netnih.gov

The transition between these states is regulated by two main classes of proteins: Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, thereby activating the Rho GTPase. nih.gov Conversely, GTPase-activating proteins (GAPs) enhance the intrinsic GTPase activity of Rho proteins, leading to GTP hydrolysis and inactivation. nih.govresearchgate.net A third class of regulators, guanine nucleotide-dissociation inhibitors (GDIs), can sequester the inactive, GDP-bound form of Rho GTPases in the cytoplasm, preventing their activation. nih.govcytoskeleton.com

Once activated by GTP binding, Rho family GTPases interact with a variety of downstream effector proteins to orchestrate specific actin rearrangements. nih.gov For instance, active RhoA is well-known for its role in promoting the formation of contractile actin-myosin filaments known as stress fibers and focal adhesions. cytoskeleton.com Active Rac1 typically induces the formation of lamellipodia, which are sheet-like protrusions at the leading edge of migrating cells, while active Cdc42 is primarily involved in the formation of filopodia, which are thin, finger-like projections. nih.gov

Rho GTPasePrimary Downstream Effects on Actin CytoskeletonKey Regulators
RhoA Formation of stress fibers and focal adhesions.GEFs (activation), GAPs (inactivation), GDIs (sequestration).
Rac1 Formation of lamellipodia and membrane ruffles.GEFs (activation), GAPs (inactivation), GDIs (sequestration).
Cdc42 Formation of filopodia and establishment of cell polarity.GEFs (activation), GAPs (inactivation), GDIs (sequestration).

This compound in Vesicle Trafficking and Membrane Dynamics

GTP plays a central role in the complex process of vesicle trafficking, which involves the transport of molecules between different cellular compartments within membrane-bound vesicles. reactome.org This regulation is executed by several families of GTPases that control vesicle formation, movement, and fusion with target membranes.

Guanosine Triphosphatease Control of Vesicle Coat Assembly

The formation of transport vesicles begins with the assembly of protein coats on the membrane of a donor organelle. These coats help to deform the membrane into a bud and select the cargo to be transported. The assembly of these coats is initiated and regulated by small GTPases known as coat-recruitment GTPases. quora.comnih.gov

Two of the most well-characterized families of coat-recruitment GTPases are the Sar1 and ARF (ADP-ribosylation factor) proteins. jove.com Sar1 is responsible for regulating the assembly of the COPII coat at the endoplasmic reticulum (ER), which mediates the transport of newly synthesized proteins to the Golgi apparatus. jove.comnih.gov The process begins when a GEF, located in the ER membrane, catalyzes the exchange of GDP for GTP on Sar1. jove.com This activation induces a conformational change in Sar1, causing it to insert into the ER membrane and recruit the inner and then outer layer components of the COPII coat. jove.comnih.gov

Similarly, ARF proteins regulate the assembly of COPI and clathrin coats, primarily at the Golgi complex. quora.comjove.com The hydrolysis of GTP to GDP by these GTPases leads to a conformational change that causes their dissociation from the membrane, which in turn triggers the disassembly of the protein coat. nih.gov This uncoating is a necessary step before the vesicle can fuse with its target membrane. nih.gov

GTPase FamilyVesicle Coat TypeLocation of Coat AssemblyPrimary Function
Sar1 COPIIEndoplasmic Reticulum (ER)Anterograde transport from ER to Golgi.
ARF COPI & ClathrinGolgi ApparatusRetrograde transport within the Golgi and transport from the trans-Golgi network.

Vesicle-Mediated Secretion and Uptake Mechanisms

GTPases are integral to the entire process of vesicle-mediated transport, which encompasses both secretion (exocytosis) and uptake (endocytosis). reactome.orgnih.gov Beyond coat assembly, other families of GTPases, such as the Rab family, are crucial for vesicle targeting and fusion. Rab proteins, in their GTP-bound state, associate with the vesicle membrane and recruit specific tethering factors on the target membrane, ensuring that vesicles dock and fuse with the correct compartment.

In the context of secretion, vesicles budding from the trans-Golgi network are transported to the plasma membrane for exocytosis. nih.gov This process is also regulated by Rab GTPases. For example, Rab3 is involved in the transport of vesicles from the TGN to the plasma membrane in endocrine secretion. nih.gov Extracellular GTP itself can also act as a signaling molecule, for instance, by inducing muscle precursor cells to release exosomes, which are small vesicles involved in intercellular communication. frontiersin.org

During uptake via endocytosis, GTPases are also essential. Clathrin-mediated endocytosis, a major pathway for internalizing molecules from the plasma membrane, relies on ARF GTPases for coat assembly and the large GTPase dynamin for vesicle scission. nih.govnih.gov

ProcessKey GTPase Families InvolvedRole of GTP
Secretion (Exocytosis) Rab, ARFVesicle budding, targeting, and fusion with the plasma membrane.
Uptake (Endocytosis) ARF, DynaminVesicle coat assembly and pinching off from the plasma membrane.

Dynamin-Mediated Membrane Fission

The final step in the formation of many types of vesicles, particularly clathrin-coated vesicles during endocytosis, is the pinching off, or fission, of the vesicle from the donor membrane. nih.gov This crucial step is mediated by a large GTPase called dynamin. embopress.org

Dynamin assembles into a helical collar around the neck of the budding vesicle. embopress.orgnih.gov The hydrolysis of GTP by dynamin is essential for membrane fission. nih.govembopress.org While the precise mechanism is still under investigation, it is understood that GTP hydrolysis drives a conformational change in the dynamin polymer. nih.govresearchgate.net This change is thought to generate the mechanical force required to constrict and ultimately sever the membrane neck, releasing the newly formed vesicle into the cytoplasm. embopress.orgresearchgate.net Studies using non-hydrolyzable GTP analogs show that dynamin can assemble and constrict the membrane neck, but the final fission event is blocked, underscoring the critical role of GTP hydrolysis in this process. researchgate.net

Rab Guanosine Triphosphatease Regulation of Intracellular Transport

The Rab family of small GTPases represents the largest group of monomeric GTPases and acts as master regulators of intracellular vesicle transport. nih.govnih.gov These proteins are crucial for orchestrating the movement of vesicles between different cellular compartments, a process fundamental to cell proliferation, nutrition, and intercellular communication. nih.govnih.gov The regulatory function of Rab GTPases is intrinsically linked to their ability to cycle between an active, GTP-bound state and an inactive, GDP-bound state. nih.gov

In their active GTP-bound form, Rab proteins associate with specific intracellular membranes and recruit a diverse array of effector proteins. nih.gov These effectors are the functional workhorses that mediate the various stages of vesicle trafficking, including vesicle budding from a donor membrane, movement along the cytoskeleton, and tethering and fusion with the correct acceptor membrane. nih.gov The specificity of vesicle transport is ensured by the distinct subcellular localization of over 70 different Rab proteins, each associated with a particular organelle or transport vesicle. nih.gov This spatial regulation ensures that cargo is delivered to its correct destination within the complex endomembrane system.

The Rab GTPase cycle is tightly controlled by two main classes of regulatory proteins: Guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). GEFs promote the activation of Rab proteins by facilitating the exchange of GDP for GTP. nih.gov Conversely, GAPs stimulate the intrinsic GTPase activity of Rab proteins, leading to the hydrolysis of GTP to GDP and returning the Rab protein to its inactive state. nih.gov Following inactivation, the GDP-bound Rab is typically extracted from the membrane by a GDP dissociation inhibitor (GDI) and sequestered in the cytosol, ready for another round of activation and transport. nih.gov

Table 1: Key Rab GTPases and Their Roles in Intracellular Transport

Rab GTPase Cellular Location Function in Vesicle Trafficking
Rab1 ER-Golgi Intermediate Compartment Regulates transport from the Endoplasmic Reticulum (ER) to the Golgi apparatus. nih.gov
Rab5 Early Endosomes, Plasma Membrane Mediates endocytosis and the fusion of early endosomes. nih.gov
Rab7 Late Endosomes, Lysosomes Involved in the maturation of late endosomes and their fusion with lysosomes. nih.gov
Rab11 Recycling Endosomes Regulates the recycling of receptors and other molecules back to the plasma membrane. nih.gov

Dysfunction in Rab GTPase-mediated transport has been implicated in a variety of diseases, underscoring the critical importance of this regulatory system for maintaining cellular homeostasis.

This compound-Mediated Regulation of Gene Expression

This compound (GTP) plays a multifaceted role in the regulation of gene expression, extending beyond its function as a building block for RNA synthesis. Its influence is exerted through various direct and indirect mechanisms, including the activity of small GTPases, fluctuations in its intracellular concentration, and the action of its derivative, guanosine pentaphosphate.

The Rho family of small GTPases, which includes well-studied members like RhoA, Rac1, and Cdc42, are key signaling molecules that regulate a wide array of cellular processes, including the organization of the actin cytoskeleton and the control of gene expression. nih.gov Similar to other small GTPases, Rho proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. nih.gov This cycle is controlled by GEFs and GAPs. nih.gov

In their active, GTP-bound form, Rho GTPases can influence transcriptional activity by activating downstream signaling cascades that culminate in the modulation of various transcription factors. spandidos-publications.comnih.gov For instance, Rho GTPases can regulate the activity of transcription factors such as Serum Response Factor (SRF), Nuclear Factor-kappa B (NF-κB), and members of the STAT (Signal Transducers and Activators of Transcription) family. spandidos-publications.comnih.gov The activation of these transcription factors leads to changes in the expression of genes involved in cell cycle progression, cell proliferation, and cell migration. spandidos-publications.com

The transcriptional programs regulated by Rho GTPases are diverse and context-dependent. For example, the activation of specific Rho GTPase pathways can lead to the expression of genes that promote cell survival or, conversely, apoptosis. nih.gov The intricate network of interactions between Rho GTPases, their downstream effectors, and various transcription factors highlights a critical mechanism by which extracellular signals are transduced to the nucleus to elicit specific changes in gene expression. researchgate.net

Table 2: Examples of Transcription Factors Regulated by Rho GTPases

Rho GTPase Family Member Regulated Transcription Factor(s) Cellular Process Affected
RhoA Serum Response Factor (SRF) Cytoskeletal organization, cell contractility
Rac1 Nuclear Factor-kappa B (NF-κB), STAT3, STAT5 Inflammation, cell survival, proliferation spandidos-publications.comnih.gov
Cdc42 STAT3, STAT5 Cell polarity, migration, proliferation nih.gov

The intracellular concentration of GTP can directly influence the initiation of transcription by RNA polymerase (RNAP). GTP is one of the four essential nucleotide triphosphates required for the synthesis of RNA. In some bacteria, the initiation of transcription of certain genes, particularly those encoding ribosomal RNA (rRNA), is highly sensitive to the concentration of the initiating nucleotide, which is often GTP. nih.govnih.gov

During periods of nutritional stress, a decrease in the intracellular GTP pool can lead to a reduction in the rate of transcription initiation from these sensitive promoters. nih.gov This provides a direct mechanism for the cell to couple the rate of ribosome synthesis, and thus protein production, to the availability of nutrients. In Firmicutes, for instance, the stringent response, a global reprogramming of gene expression in response to nutrient limitation, is mediated in part by the depletion of GTP levels, which in turn reduces the transcription of rRNA genes. nih.gov

The effect of GTP concentration on transcriptional initiation is not limited to bacteria. In eukaryotes, the formation of the pre-initiation complex (PIC) at gene promoters is a critical step in transcription, and the availability of nucleotide triphosphates, including GTP, can influence the stability and activity of this complex. elifesciences.org While the direct regulatory role of GTP concentration on eukaryotic transcription is less well-defined than in bacteria, it is clear that maintaining appropriate nucleotide pools is essential for proper gene expression.

In bacteria, guanosine pentaphosphate (pppGpp) and its derivative guanosine tetraphosphate (B8577671) (ppGpp), collectively referred to as (p)ppGpp or "alarmones," are key signaling molecules that mediate the stringent response to various environmental stresses, most notably amino acid starvation. frontiersin.org The synthesis of (p)ppGpp is triggered by the binding of uncharged tRNAs to the ribosome, a signal of amino acid scarcity. nih.gov

(p)ppGpp exerts its regulatory effects on gene expression through multiple mechanisms. In Escherichia coli and other proteobacteria, (p)ppGpp directly binds to RNA polymerase, altering its promoter specificity and activity. cell.com This interaction typically leads to the downregulation of genes involved in rapid growth, such as those encoding ribosomal RNA and proteins, and the upregulation of genes required for stress survival and amino acid biosynthesis. nih.gov

In other bacteria, such as Bacillus subtilis, (p)ppGpp indirectly regulates transcription by inhibiting enzymes involved in GTP biosynthesis. nih.govnih.gov This leads to a decrease in the intracellular GTP concentration, which, as discussed previously, preferentially inhibits the transcription of rRNA genes. nih.govnih.gov The ability of (p)ppGpp to act as a global regulator of transcription allows bacteria to rapidly adapt their physiology to changing environmental conditions, ensuring their survival under nutrient-limiting circumstances.

Table 3: Mechanisms of (p)ppGpp-Mediated Gene Regulation

Bacterial Group Primary Mechanism of Action Key Molecular Target Consequence on Gene Expression
Proteobacteria (e.g., E. coli) Direct binding to RNA polymerase RNA polymerase Downregulation of growth-related genes; upregulation of stress response and biosynthetic genes. nih.govcell.com
Firmicutes (e.g., B. subtilis) Indirectly via GTP depletion GTP biosynthetic enzymes Inhibition of rRNA transcription due to low initiating nucleotide (GTP) concentration. nih.govnih.gov

This compound in Cellular Proliferation and Cell Cycle Regulation

This compound is a critical molecule in the regulation of cellular proliferation and the precise orchestration of the cell cycle. Its roles extend from being an essential precursor for DNA and RNA synthesis to acting as a key signaling molecule through GTP-binding proteins that control cell cycle progression. The cell cycle is a highly regulated process with major checkpoints at the G1/S and G2/M transitions that ensure the fidelity of DNA replication and cell division. khanacademy.orgwikipedia.org

The progression through these checkpoints is governed by the activity of cyclin-dependent kinases (CDKs), which are in turn regulated by their association with cyclins. wikipedia.orgqiagen.com The activity of small GTPases, particularly those of the Rho and Ras families, is intricately linked to the regulation of cyclin expression and CDK activity. nih.gov For example, the activation of certain Rho GTPases can lead to the upregulation of cyclin D1, a key regulator of the G1/S transition. spandidos-publications.com

Furthermore, the intracellular concentration of GTP itself can influence cell cycle progression. Depletion of the GTP pool has been shown to induce cell cycle arrest, highlighting the necessity of adequate GTP levels for the cell to commit to and proceed through DNA replication and mitosis. This connection between GTP metabolism and cell cycle control provides a mechanism for the cell to coordinate its proliferative capacity with its metabolic state.

This compound in Cellular Differentiation and Development

This compound and GTP-binding proteins play pivotal roles in the complex processes of cellular differentiation and embryonic development. nih.gov Differentiation involves the process by which a less specialized cell becomes a more specialized cell type, a fundamental aspect of the development of multicellular organisms. This process requires precise temporal and spatial regulation of gene expression, which is often controlled by intricate signaling pathways where GTP-binding proteins are key components. nih.gov

Developmentally regulated GTP-binding proteins (DRGs), for instance, are a subfamily of GTPases that are highly expressed during embryonic development and are implicated in the regulation of cell proliferation and differentiation. nih.govresearchgate.net These proteins, by cycling between their active GTP-bound and inactive GDP-bound states, can modulate signaling pathways that are crucial for lineage-specific differentiation. nih.gov For example, the commitment of a pluripotent stem cell to a specific cell lineage is a tightly regulated process that involves the degradation of pluripotency transcription factor transcripts, a process in which GTP-dependent mechanisms are implicated. wikipedia.org

Moreover, the specification of body axes and the determination of different cell types during early embryogenesis rely on cell-cell interactions and the interpretation of various signaling molecules. nih.gov Many of these signaling pathways involve G protein-coupled receptors and their associated heterotrimeric G proteins, which utilize the binding and hydrolysis of GTP to transduce signals across the cell membrane. wikipedia.org These signals then trigger downstream cascades that ultimately lead to changes in gene expression and the establishment of distinct cell fates. The involvement of GTP and GTP-binding proteins at multiple levels of developmental regulation underscores their fundamental importance in the generation of diverse and specialized cell types from a single fertilized egg.

Role as a Differentiative Factor (e.g., Myogenesis in C2C12 Cells)

This compound (GTP), particularly in its extracellular form, has been identified as a significant signaling molecule that can act as a differentiative factor. A prominent example of this role is observed in the process of myogenesis, the formation of muscular tissue, using the C2C12 mouse myoblast cell line as a model system.

Research has demonstrated that extracellular GTP can promote the early stages of skeletal muscle differentiation. nih.gov When applied to C2C12 myoblasts, GTP induces a notable proliferative boost and increases the count of cells expressing myosin heavy chain (MyHC) proteins, which are key markers of myogenic differentiation. nih.gov This effect is not passive but is mediated through a specific signaling cascade. Extracellular GTP binds to specific sites on the cell membrane, initiating a metabotropic cascade that leads to a temporary mobilization of intracellular calcium (Ca2+). nih.gov This increase in calcium, in turn, activates intermediate Ca2+-activated K+ (IKCa) channels, resulting in the hyperpolarization of the plasma membrane. This entire pathway, from GTP binding to membrane hyperpolarization, is crucial for the enhancement of C2C12 differentiation. nih.gov

Furthermore, the broader family of Rho GTPases, which are molecular switches dependent on binding to GTP to become active, are critical regulators of myogenesis. nih.govmdpi.com The activation of Rho family members such as RhoA, Rac1, and Cdc42 is essential for C2C12 cells to withdraw from the cell cycle, align, and fuse to form multinucleated myotubes. nih.gov This highlights that GTP's role as a differentiative factor is executed both as an extracellular signal and as an intracellular second messenger vital for the function of GTP-binding proteins that orchestrate the complex processes of cell differentiation.

This compound-Mediated Upregulation/Downregulation of Differentiation-Related Genes

This compound is central to the function of G-proteins and GTPases, which act as transducers in signaling pathways that ultimately regulate the expression of a wide array of genes, including those governing cellular differentiation.

Cytoskeleton Structure and Cell Adhesion : The profound morphological changes that occur during differentiation are heavily dependent on the reorganization of the cellular cytoskeleton and alterations in cell adhesion. Rho family GTPases, when bound to GTP, are master regulators of these processes. nih.gov They control the dynamics of the actin cytoskeleton, influencing the formation of structures like lamellipodia and stress fibers, which are essential for cell shape, motility, and fusion. nih.govmdpi.com The activity of these GTPases, and thus the expression of cytoskeleton-related genes, is tightly controlled by guanine nucleotide exchange factors (GEFs) that promote GTP binding. nih.gov This signaling network also controls cell adhesion, a critical process for tissue formation. nih.gov

Myogenesis and Chromatin Reorganization : During myogenesis, GTP-dependent signaling pathways lead to the upregulation of key myogenic regulatory factors and structural proteins like myogenin and myosin heavy chain. nih.govcncb.ac.cn The activation of these genes requires significant changes in the chromatin landscape to make them accessible to the transcriptional machinery. While GTP does not directly modify chromatin, the signaling cascades it initiates, such as the MAPK pathway, can lead to the recruitment of chromatin-remodeling enzymes. nih.gov These enzymes can alter histone modifications and nucleosome positioning, thereby upregulating or downregulating specific sets of genes. nih.govmdpi.com For instance, MyoD, a key myogenic transcription factor, requires the action of chromatin-remodeling complexes to bind to the myogenin promoter and activate its expression. nih.gov

Respiratory Chain : Cellular differentiation is often accompanied by a shift in metabolic state, which includes changes in mitochondrial biogenesis and the expression of genes encoding subunits of the electron transport chain. researchgate.net GTP is produced within the mitochondrial matrix during the citric acid cycle, and local concentrations can influence mitochondrial activities. nih.gov The regulation of mitochondrial gene expression is critical for adapting the cell's energetic capacity to the demands of its new, differentiated state. researchgate.net

Jak/Stat and MAPK Pathways : Many extracellular signals that trigger differentiation, such as growth factors and cytokines, bind to receptors that activate the Jak/Stat and MAPK signaling pathways. The transduction of these signals frequently involves G-proteins, which are activated upon exchanging GDP for GTP. ucl.ac.ukwikipedia.org Once activated, these pathways phosphorylate a cascade of downstream proteins, including transcription factors like STATs, which then translocate to the nucleus to regulate the expression of target genes controlling proliferation and differentiation. ucl.ac.uknih.gov For example, STAT1 phosphorylation and subsequent transcriptional activation can be influenced by GTP-dependent signaling. drugbank.combiorxiv.org

Table 1: GTP-Mediated Regulation of Differentiation-Related Gene Categories
Gene Category/ProcessMediating GTP-Dependent MechanismOutcome of Regulation
Cytoskeleton StructureActivation of Rho family GTPasesUpregulation of genes controlling actin dynamics, leading to changes in cell shape and motility.
Cell AdhesionActivation of Rho family GTPasesRegulation of genes for cell-cell and cell-matrix junctions.
MyogenesisG-protein coupled receptor (GPCR) and Rho GTPase signalingUpregulation of key myogenic transcription factors (e.g., MyoD, Myogenin) and muscle-specific proteins. nih.govcncb.ac.cn
Chromatin ReorganizationMAPK pathway signaling (downstream of G-proteins)Recruitment of chromatin remodeling complexes to myogenic gene loci, altering gene accessibility. nih.gov
Jak/Stat PathwayG-protein activationPhosphorylation and activation of STAT transcription factors, modulating gene expression in response to cytokines. ucl.ac.uk
MAPK PathwayG-protein activationActivation of a phosphorylation cascade that regulates transcription factors controlling differentiation.

This compound Involvement in Cellular Stress Response Mechanisms

This compound levels and associated molecules play a crucial role in how cells respond to various forms of stress, from nutritional deprivation to oxidative damage.

In bacteria, a well-characterized stress response is the "stringent response," which is triggered by conditions such as amino acid starvation. During this response, the concentrations of guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp) increase, while the intracellular pool of GTP decreases rapidly. nih.gov This shift acts as a critical alarm signal, leading to a large-scale reprogramming of gene expression, including the downregulation of genes involved in growth and ribosome synthesis, to conserve resources and adapt to the stressful environment. nih.govasm.org

In mammalian cells, guanosine-based purines are involved in mitigating cellular damage from stress. Guanosine has been shown to be a neuroprotective agent that can counteract the effects of oxidative and nitroxidative stress, particularly in the context of ischemia (oxygen/glucose deprivation). nih.govnih.gov Studies have demonstrated that guanosine can prevent the increase in reactive oxygen species (ROS), nitric oxide, and peroxynitrite that occurs during ischemic events. nih.gov It also helps to preserve the mitochondrial membrane potential, which is often disrupted under cellular stress. nih.gov This protective effect appears to be mediated through the activation of cellular mechanisms that prevent excessive nitric oxide production. nih.gov The signaling pathways that sense and respond to oxidative stress, such as the MAPK and JAK-STAT pathways, are themselves linked to GTP-dependent G-protein signaling, forming a complex network that manages the cell's response to damage. nih.gov

This compound in Specific Metabolic Pathways Beyond General Energy Transfer

While often considered interchangeable with ATP for energy purposes, GTP has specific and essential roles in key metabolic pathways that are distinct from its general function in energy transfer.

Table 2: Specific Roles of GTP in Metabolic Pathways
Metabolic PathwayEnzymeReactionRole of GTP
GluconeogenesisPhosphoenolpyruvate (B93156) Carboxykinase (PEPCK)Oxaloacetate + GTP → Phosphoenolpyruvate + GDP + CO₂Provides the phosphate group and the energy required to drive this key anabolic step. nih.govlibretexts.org
Citric Acid CycleSuccinyl-CoA SynthetaseSuccinyl-CoA + GDP + Pi → Succinate + GTP + CoA-SHGenerated via substrate-level phosphorylation, capturing energy from a high-energy intermediate. byjus.comlibretexts.org

This compound levels are intricately linked to the regulation of amino acid biosynthesis, most notably demonstrated by the stringent response in prokaryotes. nih.gov When bacteria experience amino acid starvation, uncharged tRNA molecules bind to ribosomes, triggering the synthesis of the alarmones ppGpp and pppGpp. A key consequence of this is a significant and rapid decrease in the intracellular concentration of GTP. nih.govasm.org This drop in GTP levels serves as a global regulatory signal. One of the primary targets of this regulation is the biosynthesis of new amino acids and the components needed for protein synthesis. The reduced GTP pool directly inhibits the synthesis of ribosomes and tRNA and can also affect the activity of enzymes in various amino acid biosynthetic pathways, thereby ensuring that the cell does not expend energy on protein synthesis when the necessary building blocks are scarce. asm.org This feedback mechanism tightly coordinates the cell's metabolic state with nutrient availability, with GTP levels acting as a critical indicator of cellular health and resource abundance.

Advanced Research Methodologies for Studying Guanosine Triphosphate Function and Regulation

Real-Time Visualization of Intracellular Guanosine (B1672433) Triphosphate Dynamics

Visualizing the spatiotemporal dynamics of GTP within living cells is crucial for understanding its function. Traditional methods often lack the ability to provide real-time data from intact biological systems. However, the advent of genetically encoded sensors has revolutionized the study of intracellular GTP.

A significant breakthrough in monitoring intracellular GTP levels has been the development of genetically encoded fluorescent ratiometric GTP sensors, known as GEVALs (GTP evaluators). nih.gov These sensors are engineered proteins that exhibit a change in their fluorescent properties upon binding to GTP. nih.gov

The construction of GEVALs typically involves inserting a circularly permuted yellow fluorescent protein (cpYFP) into a bacterial G-protein, such as FeoB, which undergoes a conformational change when it binds to GTP. nih.gov This GTP-driven conformational change alters the fluorescence of the cpYFP, providing a ratiometric readout that corresponds to the intracellular GTP concentration. nih.govresearchgate.net By creating mutations in the FeoB protein to modify its affinity for GTP, researchers have developed a range of sensors with a broad dynamic range, capable of detecting physiological GTP concentrations. nih.gov

These sensors are highly specific for GTP, with other nucleotides like ATP and GDP having minimal influence on their fluorescent signal. researchgate.net This specificity allows for the accurate measurement of temporal and subcellular changes in GTP levels. nih.gov

Table 1: Characteristics of GEVAL Sensors

Sensor NameBasis of ConstructionMechanism of ActionKey Features
GEVALs Insertion of circularly permutated Yellow Fluorescent Protein (cpYFP) into the bacterial FeoB G-protein. nih.govGTP binding to the FeoB domain induces a conformational change, altering the ratiometric fluorescence of cpYFP. nih.gov- Ratiometric response provides an internally normalized signal. nih.gov- Can be mutated to alter GTP affinity and dynamic range. nih.gov- Highly specific for GTP. researchgate.net

Genetically encoded GTP sensors have become invaluable tools for live-cell imaging, enabling the real-time visualization of GTP dynamics in various cellular contexts. nih.govresearchgate.net These sensors can be targeted to specific subcellular compartments, providing unprecedented spatial resolution of GTP distribution and fluctuations. oup.com

Applications of these sensors have shed light on fundamental cellular processes. For instance, they have been used to demonstrate heterogeneity in the intracellular distribution of GTP. nih.gov Live-cell imaging with GEVALs has been employed to study the effects of depleting or replenishing GTP pools, confirming the sensors' ability to track changes in GTP levels in response to metabolic perturbations. nih.gov

Recent research has utilized GEVALs to investigate the role of GTP in age-related neurodegenerative diseases. A study on Alzheimer's disease model mice used these sensors to track GTP levels in live neurons, revealing a decline in neuronal energy levels with age. foodandwine.com The study demonstrated that treating aged neurons with compounds like nicotinamide (B372718) and a green tea antioxidant restored GTP levels, suggesting a potential therapeutic avenue for age-related cognitive decline. foodandwine.com

The ability to monitor GTP dynamics in living cells and organisms opens up new possibilities for understanding the intricate roles of this crucial nucleotide in health and disease. nih.govnih.govmdpi.com

Structural Biology Approaches for Guanosine Triphosphate-Binding Proteins

Understanding the function of GTP-binding proteins at a molecular level requires detailed structural information. Several powerful techniques in structural biology have been instrumental in elucidating the three-dimensional structures of these proteins and their complexes.

X-ray crystallography has been a cornerstone in structural biology, providing high-resolution atomic models of GTP-binding proteins. This technique has been successfully applied to determine the structures of various GTPases and other GTP-binding proteins, revealing the intricate details of their nucleotide-binding pockets and the conformational changes they undergo.

For example, the crystal structures of the Ras-related protein RalA in both its GTP-bound (with the non-hydrolyzable analog GppNHp) and GDP-bound forms have been determined. nih.gov These structures have identified key binding sites and revealed conformational differences between the active and inactive states. nih.gov Similarly, crystallographic studies of elongation factor Tu (EF-Tu) from E. coli have detailed the binding of guanosine diphosphate (B83284) (GDP), identifying the specific protein loops involved in nucleotide interaction. embopress.orgembopress.org

Crystallization of the p21(H-ras) protein bound to guanosine or GMP has also provided insights into the structural requirements for nucleotide binding, highlighting the importance of the β-phosphate for high-affinity interaction. nih.gov

Table 2: Selected GTP-Binding Protein Structures Determined by X-ray Crystallography

ProteinLigandKey Findings
RalA GppNHp, GDPRevealed two putative protein-protein interaction sites and conformational changes in switch regions upon nucleotide binding. nih.gov
Elongation Factor Tu GDPIdentified four loops connecting β-strands with α-helices as the primary sites for nucleotide binding. embopress.orgembopress.org
p21(H-ras) Guanosine, GMPDemonstrated the significantly weaker binding of nucleotides lacking the β-phosphate and the resulting reduced thermal stability of the protein. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of large and dynamic macromolecular complexes that are often challenging to crystallize. nih.gov This method has been particularly valuable for studying large GTP-binding protein complexes and capturing different conformational states.

Cryo-EM has been used to visualize the bacterial chaperonin GroEL-GroES complex, an ATP-dependent machine, revealing its bullet-shaped structure and different conformational states related to its functional cycle. nih.govrcsb.org Recent studies have achieved near-atomic resolution, providing detailed insights into the architecture and mechanism of this complex. nih.gov The structure of the human GMPPA–GMPPB complex bound to GTP has also been elucidated using cryo-EM, offering a glimpse into how cells maintain GDP-mannose homeostasis. researchgate.net

Furthermore, cryo-EM has been instrumental in determining the structure of the CENP-A nucleosome in complex with KNL2, a component of the Mis18 complex, providing insights into the epigenetic specification of centromeres. embopress.org The ability of cryo-EM to analyze heterogeneous samples allows for the characterization of different functional states of a complex within a single experiment. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a unique tool for studying the structure, dynamics, and interactions of proteins in solution, providing information that is often complementary to static crystal structures. acs.org For GTP-binding proteins, NMR is particularly powerful for characterizing the conformational dynamics that are essential for their function.

31P NMR spectroscopy has been elegantly used to study the conformational exchange in GTP-bound Ras, identifying the interconversion between two states, a minor "state 1" and a major "state 2". utoronto.canih.gov These studies have shown that the equilibrium between these states is crucial for effector binding and GTPase activity. nih.gov

Relaxation dispersion NMR experiments have been employed to characterize millisecond timescale backbone fluctuations in Ras, providing insights into the dynamic nature of these signaling proteins. utoronto.ca NMR has also been used to compare the conformational changes induced by different GTP analogs in both wild-type and oncogenic mutant p21ras. acs.org Furthermore, specialized NMR techniques have been developed to study the structure and dynamics of RNA molecules by incorporating isotopically labeled GTP. nih.gov These dynamic studies are critical for understanding how GTP-binding proteins switch between their active and inactive states to regulate cellular signaling pathways. researchgate.net

Biochemical and Biophysical Techniques for this compound Interaction Analysis

Guanosine Triphosphatases (GTPases) are enzymes that catalyze the hydrolysis of GTP to Guanosine Diphosphate (GDP) and inorganic phosphate (B84403) (Pi). biocompare.com Measuring the rate of this reaction is fundamental to understanding the regulation and function of these proteins. Enzyme kinetic assays for GTPase activity are designed to quantify the rate of product formation (either GDP or Pi) or substrate consumption (GTP) over time.

Commonly used methods include:

Phosphate Detection Assays: These are often colorimetric assays that measure the amount of free phosphate released during GTP hydrolysis. novusbio.com One popular method uses malachite green dye, which forms a colored complex with inorganic phosphate that can be measured spectrophotometrically. novusbio.com These assays are well-suited for high-throughput screening of potential inhibitors or activators of GTPases. novusbio.com

Chromatographic Assays: Techniques like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) can be used to separate and quantify the nucleotides (GTP and GDP) in a reaction mixture. nih.gov A CE-based method, for example, can directly monitor the conversion of GTP to GDP, allowing for the determination of kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). nih.gov

Radioactive Assays: A traditional method involves using GTP that is radioactively labeled on the gamma-phosphate ([γ-³²P]GTP). The hydrolysis reaction releases radioactive [³²P]Pi, which can be separated from the unreacted [γ-³²P]GTP (e.g., by charcoal binding) and quantified using a scintillation counter.

These assays are critical for determining the intrinsic GTPase activity of a protein and for studying the effects of GTPase Activating Proteins (GAPs), which dramatically increase the rate of hydrolysis. researchgate.net

Assay TypePrincipleAdvantages
Colorimetric (e.g., Malachite Green) Measures the formation of a colored complex with released inorganic phosphate. novusbio.comHigh-throughput, non-radioactive. novusbio.com
Capillary Electrophoresis (CE) Separates and quantifies GTP and GDP based on their charge and size. nih.govDirect measurement of substrate and product, robust. nih.gov
Radioactive ([γ-³²P]GTP) Measures the release of radioactive inorganic phosphate.Highly sensitive.
FTIR Spectroscopy Measures changes in infrared absorption bands corresponding to GTP and GDP. researchgate.netLabel-free, provides real-time kinetics. researchgate.net

Determining the affinity and kinetics of GTP binding to a protein is essential for understanding its function as a molecular switch. Nucleotide binding assays are designed to measure the interaction between a protein and GTP.

Key methodologies include:

Filter Binding Assays: This classic technique typically uses a radiolabeled, non-hydrolyzable GTP analog, such as [³⁵S]GTPγS. researchgate.net The protein of interest is incubated with the radiolabeled nucleotide, and the mixture is then passed through a nitrocellulose filter. The protein and any bound nucleotide are retained on the filter, while the free nucleotide passes through. The amount of bound nucleotide is then quantified by scintillation counting.

Fluorescence-Based Assays: These assays utilize fluorescently labeled GTP analogs. The binding of the labeled nucleotide to the protein can cause a change in the fluorescence properties (e.g., intensity, polarization, or lifetime), which can be monitored to determine binding affinity. Förster Resonance Energy Transfer (FRET) can also be employed, where binding brings a donor and acceptor fluorophore into proximity. researchgate.net For example, Quenching Resonance Energy Transfer (QRET) assays use a terbium-labeled GTP (Tb-GTP) whose signal is protected from a soluble quencher upon binding to the target protein. researchgate.net

UV Cross-linking Assays: In this method, a protein is incubated with radiolabeled GTP (e.g., α-³²P-GTP), and the mixture is exposed to UV light. nih.gov This induces the formation of a covalent bond between the protein and the bound nucleotide. The protein can then be separated by SDS-PAGE, and the amount of covalently attached radioactive nucleotide can be quantified. nih.gov

These assays provide quantitative data on binding affinity (dissociation constant, Kd) and can also be adapted to measure on-rates and off-rates, providing a complete kinetic profile of the protein-nucleotide interaction. duke.edu

The function of GTP-binding proteins is controlled by their interactions with other proteins, including Guanine (B1146940) Nucleotide Exchange Factors (GEFs), GTPase Activating Proteins (GAPs), and downstream effectors. A variety of techniques are used to detect and characterize these interactions, which are almost always dependent on the nucleotide-bound state of the GTPase (i.e., binding to GTP-bound "on" state vs. GDP-bound "off" state).

Widely used techniques include:

Yeast Two-Hybrid (Y2H): A genetic method used to identify protein-protein interactions in vivo. nih.gov It is often used for initial screening to discover new interacting partners for a GTP-binding protein.

Co-Immunoprecipitation (Co-IP): An antibody-based technique used to isolate a protein of interest ("bait") from a cell lysate, along with any proteins that are bound to it ("prey"). nih.govthermofisher.com By using a GTPase as bait, one can identify its interacting partners in a cellular context. This method provides strong evidence for in vivo interactions. creative-proteomics.com

Pull-Down Assays: An in vitro method similar to Co-IP, but it uses a purified, tagged "bait" protein (e.g., a GST-tagged GTPase) immobilized on beads to capture interacting partners from a cell lysate or a solution of purified proteins. thermofisher.com

Surface Plasmon Resonance (SPR): A label-free, optical biosensor technique that measures the binding of an analyte (e.g., an effector protein) to a ligand (e.g., a GTP-loaded GTPase) immobilized on a sensor chip in real-time. SPR provides quantitative data on binding affinity (Kd) and kinetics (association and dissociation rate constants). nih.gov

Fluorescence Resonance Energy Transfer (FRET): This technique measures the transfer of energy between two fluorescent molecules (a donor and an acceptor) when they are in close proximity. nih.gov By labeling a GTPase and a potential binding partner with appropriate fluorophores, FRET can be used to detect their interaction both in vitro and in live cells.

These methods are crucial for mapping the interaction networks of GTP-binding proteins and understanding how these interactions regulate cellular signaling pathways. nih.gov

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry for Nucleotide Quantification

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful analytical techniques widely used for the precise separation, identification, and quantification of nucleotides, including this compound (GTP). These methods are crucial for studying the roles of GTP in cellular processes, particularly in assessing the activation state of GTP-binding proteins (GTPases).

HPLC separates molecules based on their physicochemical properties as they pass through a column packed with a stationary phase. For nucleotides like GTP, which are highly polar and negatively charged, ion-pair reversed-phase HPLC (IP-RP-HPLC) is a frequently employed technique. mdpi.com In this method, an ion-pairing reagent is added to the mobile phase to neutralize the charge on the nucleotides, allowing them to be retained and separated on a nonpolar (e.g., C18) stationary phase. mdpi.comharvard.eduresearchgate.net The separated nucleotides are then detected, typically by UV absorbance at a specific wavelength (e.g., 252 or 254 nm), and their concentrations are determined by comparing their peak areas to those of known standards. harvard.edunih.gov This approach can quantify picomolar levels of GDP and GTP, making it suitable for analyzing nucleotides bound to small GTPases immunoprecipitated from cells. mdpi.com For instance, using IP-RP-HPLC, the ratios of the GTP-bound form of the small GTPases HRAS, DIRAS1, and DIRAS2 were determined to be 4.7%, 88.9%, and 50.2%, respectively. mdpi.com

Mass Spectrometry (MS) offers an even higher degree of sensitivity and specificity, allowing for the detection of compounds at picogram to femtogram levels. nih.gov When coupled with HPLC (LC-MS or LC-MS/MS), it becomes a robust tool for nucleotide analysis. nih.govoup.com In a typical LC-MS/MS workflow, the sample, often a cell lysate, undergoes extraction and may be treated with enzymes like phosphatases to convert nucleotides (e.g., GTP, GDP) to their corresponding nucleosides (guanosine). nih.govnih.gov This is because nucleosides are less charged and behave better in the mass spectrometer. nih.gov The separated nucleosides are then ionized and their mass-to-charge ratios are measured, allowing for precise identification and quantification. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is another separation mode that can be coupled with MS for comprehensive nucleotide analysis, providing an alternative to ion-pairing reagents. nih.govthermofisher.comnih.gov

The combination of these techniques has been validated for quantifying GTP in various biological matrices, including peripheral blood mononuclear cells (PBMCs), red blood cells, and bacteria. nih.govoup.comnih.gov A validated LC-MS/MS method demonstrated linearity for guanosine (derived from GTP) in the range of 1.0–200 pmol/sample. nih.govoup.com In human PBMCs, this method determined the mean GTP concentration to be 264 pmol/10⁶ cells. nih.gov Similarly, HPLC-UV methods have been used to track nucleotide pools in bacteria like E. coli, showing that GTP levels can decline from approximately 1100 μM in the mid-logarithmic growth phase to 700 μM in the stationary phase. nih.gov

Table 1: Comparison of HPLC and LC-MS/MS for GTP Quantification

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on physicochemical interactions with a stationary phase, followed by UV detection.HPLC separation followed by mass analysis based on mass-to-charge ratio.
Common Method Ion-Pair Reversed-Phase (IP-RP-HPLC) mdpi.comHILIC or IP-RP followed by tandem MS nih.govnih.gov
Sensitivity Picomolar range mdpi.comPicogram to femtogram range nih.gov
Specificity Good; based on retention time.Very high; based on retention time and specific mass transitions. nih.gov
Sample Prep Cell lysis, protein precipitation, heat extraction. mdpi.comharvard.eduLysis, extraction, often enzymatic dephosphorylation to nucleosides. nih.govnih.gov
Example Finding Determined GTP-bound HRAS ratio to be 4.7%. mdpi.comMeasured mean GTP in PBMCs as 264 pmol/10⁶ cells. nih.gov

Computational and Systems Biology Approaches

Molecular Dynamics Simulations for Conformational Trajectories

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time, providing detailed insights into the conformational dynamics of proteins and their complexes. nih.govelifesciences.org For GTP and GTP-binding proteins (GTPases), MD simulations are invaluable for mapping the conformational trajectories associated with nucleotide binding, hydrolysis, and exchange, which are fundamental to their function as molecular switches. nih.govnih.gov

GTPases cycle between an active "ON" state when bound to GTP and an inactive "OFF" state when bound to Guanosine Diphosphate (GDP). nih.govnih.gov This transition involves significant conformational changes, particularly in two flexible regions known as Switch I and Switch II. harvard.edunih.gov MD simulations can capture these dynamic changes at an atomic level. For example, simulations of the small GTPase Ran show that the C-terminus and the Switch I region exhibit larger fluctuations in the GTP-bound state compared to the GDP-bound state, which is crucial for its interaction with binding partners. harvard.edu Similarly, simulations of bacterial dynamin-like proteins have revealed how GTP binding can trigger large-scale, radical conformational changes, such as the opening of a hinge region, mediated by an allosteric network. youtube.com

MD simulations are also instrumental in elucidating the mechanism of GTP hydrolysis. By combining MD with quantum mechanics/molecular mechanics (QM/MM) methods, researchers can model the chemical reaction of phosphate bond cleavage. mdpi.comnih.govoup.com These simulations can compute the Gibbs free energy profiles of the reaction, identifying transition states and the roles of key catalytic residues (e.g., Gln61 in Ras) and water molecules in the process. mdpi.comnih.gov This provides a mechanistic understanding that is often difficult to obtain through experimental methods alone.

Furthermore, MD simulations can be used to investigate how factors such as oncogenic mutations or interactions with the cell membrane affect the conformational landscape of GTPases. nih.govyoutube.com Studies have shown that cancer-associated mutations in Ras proteins can alter the conformational ensembles of the switch regions, impacting their interaction with regulatory and effector proteins. researchgate.netnih.govnih.gov By running simulations for microseconds or longer and analyzing the resulting trajectories, it is possible to characterize the different conformational substates that a GTPase can adopt and how the equilibrium between these states is shifted by mutations or environmental factors. nih.govyoutube.com

Table 2: Applications of Molecular Dynamics Simulations in Studying GTP Function

Application AreaResearch FocusKey Findings from MD Simulations
GTP Hydrolysis Mechanism Elucidating the chemical steps of GTP cleavage.Calculation of free energy profiles; identification of transition states and the role of catalytic residues and water molecules. mdpi.comoup.comnih.gov
Conformational Switching Mapping the transition between GTP-bound (active) and GDP-bound (inactive) states.Revealed large fluctuations in Switch I/II regions and other domains upon GTP binding/hydrolysis. harvard.eduyoutube.com
Effect of Mutations Assessing the impact of disease-related mutations on GTPase dynamics.Oncogenic mutations alter the conformational ensembles and flexibility of switch regions, affecting protein function. nih.govnih.gov
Protein-Protein Interactions Simulating the binding of GTPases to regulators (GAPs, GEFs) and effectors.GAPs can rigidify the active site, creating a preorganized environment that facilitates catalysis. nih.govnih.gov
Environmental Influence Studying the interaction of GTPases with cellular membranes.The membrane can modulate the conformational states and dynamics of membrane-associated GTPases like N-Ras. youtube.com

Network Analysis for Protein Allostery and Inter-domain Couplings

Network analysis is a computational approach that models a protein's structure and dynamics as a network of interconnected nodes (amino acid residues). nih.govyoutube.com This methodology is particularly effective for studying allostery—the process by which a binding event at one site of a protein causes a functional change at a distant site. In GTP-binding proteins, allosteric communication is fundamental, transmitting the signal of GTP binding or hydrolysis from the nucleotide-binding pocket to distal effector-binding surfaces. nih.govnih.gov

By analyzing the correlated motions of residues from molecular dynamics (MD) simulation trajectories, network analysis can identify "allosteric communication pipelines" or pathways. mdpi.comnih.gov The strength of the connection (edge) between two residues (nodes) can be defined by metrics such as mutual information or cross-correlation of their movements. mdpi.comnih.gov Graph theory metrics, such as shortest pathways and betweenness centrality, can then be used to identify key residues that are critical for propagating the allosteric signal. youtube.com

This approach has successfully mapped allosteric communication in various GTPases. For example, studies on HRAS have identified a functional connection between the active site and a distal allosteric site, showing that mutations in the allosteric site can influence the rate of GTP hydrolysis. nih.gov In bacterial dynamin-like proteins, network analysis of MD simulations revealed that GTP binding triggers conformational changes that are propagated to a distant domain via a network of salt bridges, facilitating a large-scale structural transition. nih.gov This demonstrates how information flows from the GTP-binding site to other parts of the protein to regulate its mechanochemical function. nih.gov

Network analysis is also crucial for understanding inter-domain couplings, especially in large, multi-domain proteins. gmo-qpcr-analysis.com It can reveal how the binding of GTP to the G-domain dynamically influences the conformation and interactions of other domains. mdpi.com For instance, in Guanine nucleotide exchange factors (GEFs) that activate GTPases, subtle dynamic couplings between the GEF and the GTPase domains can modulate the binding interface to ensure the specificity of the interaction. mdpi.com By identifying these dynamically coupled residue clusters, network analysis helps to explain the mechanisms that generate signaling specificity in complex cellular networks. mdpi.comresearchgate.net

Protein Bioinformatics for Domain Identification and Interaction Prediction

Protein bioinformatics utilizes computational tools and databases to analyze protein sequences and structures, enabling the identification of functional domains and the prediction of protein-protein interactions (PPIs). These approaches are essential for classifying the vast superfamily of GTP-binding proteins and understanding their complex interaction networks.

Domain Identification: GTP-binding proteins are characterized by a conserved structural unit known as the G-domain, which contains specific sequence motifs responsible for binding GTP. nih.govnih.gov Bioinformatics tools excel at identifying these domains from primary amino acid sequences. This is typically achieved by searching for consensus sequence motifs. Key motifs for GTP binding include:

P-loop (or Walker A motif): A glycine-rich loop with the consensus sequence GXXXXGK[S/T], which interacts with the β- and γ-phosphates of GTP. oup.comthermofisher.com

Switch I and Switch II motifs: Regions that undergo conformational changes upon GTP hydrolysis.

Guanine-specificity motifs: Sequences like NKXD, which form hydrogen bonds with the guanine base, ensuring specific recognition of GTP over other nucleotides like ATP. harvard.eduoup.comnih.gov

Databases such as InterPro, which integrates data from PROSITE, Pfam, and other resources, provide comprehensive classifications. mdpi.comthermofisher.com For example, the "Small GTP-binding domain" is cataloged under the InterPro entry IPR005225. mdpi.com By querying these databases with a protein sequence, researchers can rapidly identify the presence of a G-domain and classify the protein into a specific GTPase family (e.g., Ras, Rho, Rab). mdpi.comnih.gov

Interaction Prediction: GTPases function by interacting with a host of other proteins, including Guanine nucleotide Exchange Factors (GEFs), GTPase Activating Proteins (GAPs), and downstream effectors. Predicting these interactions is a major goal of bioinformatics. nih.govnih.gov Several computational strategies are employed:

Sequence-Based Methods: These methods infer interactions from sequence information alone. The "interolog" concept predicts that if two proteins interact in one organism, their respective orthologs will likely interact in another. nih.gov Other methods, like phylogenetic profiling, are based on the principle that interacting proteins tend to co-evolve. nih.gov

Domain-Based Methods: Interactions are often mediated by specific domains. If a domain-domain interaction is known (e.g., from experimental data), it can be predicted that other proteins containing these respective domains will also interact. nih.govnih.gov This has been used to predict functional pairs of Rab GTPases and their specific RabGAPs. nih.gov

Structure-Based Methods: When 3D structures are available, protein-protein docking algorithms (e.g., ClusPro, HADDOCK) can predict the structure of the complex, providing a physical model of the interaction. youtube.comyoutube.com

Integrated Approaches: Web servers like STRING integrate multiple sources of evidence—including experimental data, co-expression, and computational predictions—to generate high-confidence PPI networks. elifesciences.org

These bioinformatics approaches are critical for generating hypotheses about GTPase function and for mapping the complex signaling pathways they regulate, guiding further experimental validation.

Transcriptomic and Proteomic Profiling

Gene Expression Analysis (e.g., Microarray, RNA-Seq, Real-Time PCR)

Gene expression analysis provides a snapshot of the transcriptional activity within a cell, revealing which genes are turned on or off and at what levels in response to cellular signals. Techniques like DNA microarrays, RNA sequencing (RNA-Seq), and Real-Time Polymerase Chain Reaction (RT-qPCR) are used to profile the transcriptome and are vital for understanding the downstream consequences of this compound (GTP)-mediated signaling pathways.

RNA-Seq is a high-throughput sequencing technology that allows for a comprehensive and quantitative analysis of the entire transcriptome. mdpi.comnih.gov In the context of GTPase signaling, RNA-Seq can be used to compare the gene expression profiles of cells under different conditions, such as before and after the activation of a specific GTPase pathway. For example, a comparative transcriptomic study using RNA-Seq on the fungus Magnaporthe oryzae analyzed strains with a constitutively active (GTP-bound) or a dominant-negative (GDP-bound) mutant of the Rho GTPase MoRho3. mdpi.com The results showed that manipulating the GTPase's activity state led to significant changes in the expression of hundreds of genes, including those involved in ribosome biogenesis and metabolic pathways, thereby uncovering the broad regulatory network controlled by this molecular switch. mdpi.com

Real-Time PCR (RT-qPCR) is considered the gold standard for quantifying the expression of a targeted set of genes with high accuracy and sensitivity. nih.govgmo-qpcr-analysis.com It is often used to validate findings from genome-wide screens like RNA-Seq or microarrays. mdpi.com The process involves converting messenger RNA (mRNA) into complementary DNA (cDNA), which is then amplified. The amplification is monitored in real time using fluorescent dyes or probes, allowing for precise quantification of the initial amount of mRNA for a specific gene. researchgate.netthermofisher.comnih.gov This technique is essential for detailed studies on how the expression of a particular GTPase, its regulators, or its downstream targets changes in response to specific stimuli.

DNA Microarrays are a high-throughput technology that enables the simultaneous measurement of the expression levels of thousands of genes. youtube.comyoutube.com In a microarray experiment, labeled cDNA from a cell sample is hybridized to a chip containing an ordered array of known DNA probes. youtube.com The intensity of the fluorescent signal at each spot on the array corresponds to the expression level of the respective gene. While increasingly being superseded by RNA-Seq for discovery-based research, microarrays remain a powerful tool for comparing expression profiles, for instance, between normal and diseased tissues to identify dysregulated signaling pathways that may involve GTP-binding proteins. youtube.comyoutube.com

Collectively, these gene expression analysis techniques allow researchers to move beyond the immediate biochemical activity of GTP and map the broader transcriptional programs that are orchestrated by GTP-dependent signaling networks, providing crucial insights into their roles in cellular function and disease. mdpi.comnih.gov

Proteomic Studies to Identify this compound-Interacting Proteins

The identification of the full complement of proteins that interact with this compound (GTP), collectively known as the GTP-binding proteome, is fundamental to understanding the vast array of cellular processes it regulates. Mass spectrometry (MS)-based proteomics has become an indispensable tool for the large-scale, systematic identification and quantification of these interactions. nih.govnih.gov These approaches typically rely on affinity-based enrichment of GTP-binding proteins from complex cellular mixtures prior to MS analysis. nih.gov

A primary strategy is chemoproteomics , which utilizes specialized chemical probes that mimic GTP. nih.gov These probes are designed with two key features: a reactive group that covalently links to the target protein and a tag (commonly biotin) for enrichment. nih.govnih.gov Two major types of probes are employed:

Acyl-phosphate GTP Affinity Probes: These probes feature a reactive acyl-phosphate group that covalently modifies lysine (B10760008) residues within the highly conserved nucleotide-binding pocket (e.g., the Walker A motif or P-loop) of GTP-binding proteins. nih.gov For instance, a study utilizing biotin-conjugated GTP acyl-phosphate probes combined with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) successfully identified 66 GTP-binding proteins from HL-60 cell lysates, providing quantitative insights into the GTP-interacting proteome. nih.gov

Photoreactive GTP Affinity Probes: These probes incorporate a photo-activatable moiety, such as a diazirine group, which upon UV irradiation forms a highly reactive carbene that covalently cross-links with nearby amino acids in the binding pocket. nih.gov This method allows for the capture of interactions in a time-controlled manner and can be applied to live cells or cell lysates. nih.gov

These affinity enrichment strategies are coupled with powerful MS techniques for protein identification and quantification. "Bottom-up" or "shotgun" proteomics, where proteins are enzymatically digested into peptides before MS analysis, is a common approach. nih.gov For quantitative analysis, methods like SILAC are used, where cells are grown in media containing either "light" or "heavy" isotopic forms of amino acids. nih.govresearchgate.net By mixing lysates from different experimental conditions (e.g., with and without a competing free nucleotide), the relative abundance of enriched proteins can be accurately determined, helping to distinguish specific interactors from non-specific background binders. researchgate.netnih.gov

Table 1: Methodologies in Proteomic Identification of GTP-Interacting Proteins
MethodologyProbe Type / PrincipleMechanismApplication Example
Chemoproteomics (Acyl-phosphate)Biotin-conjugated GTP acyl-phosphateCovalently labels lysine residues in the GTP-binding pocket. Enriched using streptavidin beads.Identification of 66 GTP-binding proteins in HL-60 cells. nih.gov
Chemoproteomics (Photo-affinity)GTP analog with a photoreactive group (e.g., diazirine)UV light activation creates a reactive carbene that forms a covalent bond with the protein.Profiling GTP-binding proteins in cell lysates or live cells. nih.gov
Quantitative ProteomicsStable Isotope Labeling by Amino Acids in Cell Culture (SILAC)Metabolic labeling with "light" or "heavy" amino acids allows for relative quantification of proteins between samples by MS.Distinguishing specific vs. non-specific binders in pull-down experiments. researchgate.netnih.gov

Development and Application of this compound Analogs as Molecular Probes

GTP analogs are indispensable tools in molecular and cell biology, designed to mimic the structure of GTP while possessing modified properties that facilitate the study of GTP-binding proteins. jenabioscience.com These synthetic molecules are crucial for dissecting the mechanisms of GTP-dependent processes by allowing researchers to manipulate and observe the functional cycles of GTPases. nih.gov

A major class of these tools are the non-hydrolysable GTP analogs. GTP-binding proteins function as molecular switches, cycling between an active GTP-bound state and an inactive Guanosine Diphosphate (GDP)-bound state. The transition to the inactive state is mediated by the protein's intrinsic GTPase activity, which hydrolyzes GTP to GDP. aacrjournals.org Non-hydrolysable analogs are resistant to this cleavage, effectively locking the GTP-binding protein in its "on" or active conformation. jenabioscience.com This allows for the stabilization and study of the protein's active state and its downstream signaling effects. abcam.com

Several non-hydrolysable analogs are widely used, each with a specific modification to the triphosphate chain that prevents enzymatic cleavage:

Guanosine 5'-[γ-thio]triphosphate (GTPγS): In this analog, a sulfur atom replaces one of the non-bridging oxygen atoms on the γ-phosphate. This modification makes the terminal phosphate bond highly resistant to hydrolysis by GTPases. researchgate.net It is frequently used in binding assays to measure the activation of G protein-coupled receptors (GPCRs). researchgate.netnih.gov

Guanylyl-imidodiphosphate (GppNHp): This analog features an imido group (NH) substituting the oxygen atom that bridges the β- and γ-phosphates. This substitution prevents hydrolysis and is often used to form stable complexes with G-proteins for structural and functional studies. abcam.com

Guanylyl-(α,β)-methylene-diphosphonate (GMPCPP): Here, a methylene (B1212753) group (CH₂) replaces the oxygen atom between the α- and β-phosphates. While extremely slowly hydrolysable, its primary utility is in mimicking the GTP-bound state in cytoskeletal proteins like tubulin. nih.gov Studies have shown that GMPCPP promotes microtubule polymerization similarly to GTP but prevents the rapid depolymerization that normally follows hydrolysis, thereby providing strong evidence that GTP hydrolysis is essential for microtubule dynamic instability. nih.gov

By trapping proteins in their active state, these analogs enable researchers to perform structural analysis of the activated conformation, identify effector proteins that bind only to the active form, and investigate the physiological consequences of sustained G-protein activation. abcam.compnas.org

Table 2: Comparison of Common Non-Hydrolysable GTP Analogs
AnalogModificationKey FeatureCommon Research Application
GTPγSSulfur replaces a non-bridging oxygen on the γ-phosphate.Highly resistant to hydrolysis.Functional assays for G-protein activation ([³⁵S]GTPγS binding). researchgate.net
GppNHpImido (NH) group replaces the oxygen between β- and γ-phosphates.Resistant to hydrolysis; forms stable complexes.Structural studies of Ras and other G-proteins in their active state. abcam.com
GMPCPPMethylene (CH₂) group replaces the oxygen between α- and β-phosphates.Extremely slow hydrolysis rate.Studying microtubule dynamics by trapping tubulin in a stable, polymerized state. nih.gov

Mutational analysis is a cornerstone technique for probing the function of GTP-binding proteins. By systematically altering the amino acid sequence, researchers can investigate the roles of specific residues in GTP binding, hydrolysis, and interaction with regulatory and effector proteins. nih.gov

Site-directed mutagenesis allows for the targeted substitution, insertion, or deletion of specific amino acids. nih.gov In the study of GTP-binding proteins, this is often applied to conserved sequence motifs within the G-domain that are critical for function. nih.gov For example, the Ras superfamily of small GTPases frequently harbors oncogenic mutations at codons 12, 13, or 61. aacrjournals.orgwikipedia.org Introducing mutations at these sites, such as the G12V (glycine to valine) substitution, renders the Ras protein insensitive to inactivation by GTPase-activating proteins (GAPs), locking it in a constitutively active, signal-transducing state that can drive cell proliferation and cancer. wikipedia.org Analyzing the biochemical properties of such mutants—for instance, their intrinsic and GAP-stimulated GTP hydrolysis rates—has been crucial in deciphering the molecular basis of their oncogenic activity. frontiersin.org

A more sophisticated approach is structural reverse genetics . This methodology combines high-resolution structural information, such as that from X-ray crystallography, with protein engineering to dissect the functions of proteins that have multiple biochemical activities. nih.govnih.gov Where a conventional gene knockout would eliminate all functions of the protein, structural reverse genetics allows for the creation of mutants that selectively disrupt a single activity while leaving others intact. nih.gov

A prime example is the study of the lipid kinase PI5P4Kβ, which was discovered to utilize both ATP and GTP. longdom.org To determine the specific biological role of its GTP-dependent activity, researchers first solved its crystal structure in complex with both ATP and GTP. longdom.orgkek.jp This structural information guided the creation of a specific point mutant (F205L) that was predicted to disrupt GTP binding and sensing without affecting its ATP-dependent kinase activity. nih.gov Subsequent biological and metabolomic analyses using this mutant revealed that PI5P4Kβ acts as a cellular GTP sensor and that this specific GTP-sensing function is critical for metabolic adaptation and tumorigenesis. nih.govlongdom.org This powerful approach directly linked a specific biochemical activity of the protein to a complex biological function. kek.jp

Table 3: Examples of Mutational Analysis in GTP-Binding Proteins
ProteinMutationMethodologyFinding / Consequence
RasG12V, Q61LSite-Directed MutagenesisInhibits GAP-mediated GTP hydrolysis, leading to a constitutively active state and oncogenic signaling. aacrjournals.orgwikipedia.org
PI5P4KβF205LStructural Reverse GeneticsSelectively abolishes GTP-sensing activity without affecting ATP-dependent kinase function, revealing its role as a GTP sensor in tumorigenesis. nih.govlongdom.org

Q & A

Q. How can GTP be reliably quantified in enzymatic reaction mixtures?

GTP quantification requires separation techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to distinguish GTP from GDP and GMP. Internal standards (e.g., isotopically labeled GTP) should be used to validate recovery rates and minimize matrix effects. For kinetic studies, coupled enzymatic assays (e.g., using pyruvate kinase) can indirectly measure GTP turnover via NADH absorbance changes .

Q. What methods are optimal for distinguishing GTP from its phosphorylated analogs (GDP, GMP) in cellular extracts?

Thin-layer chromatography (TLC) with phosphate-specific staining (e.g., molybdate-based reagents) allows rapid separation of GTP, GDP, and GMP. Alternatively, capillary electrophoresis with UV detection (259 nm) provides high-resolution differentiation. Pre-treatment with phosphatases (e.g., alkaline phosphatase) can confirm nucleotide identity by observing phosphate cleavage patterns .

Q. How to assess GTP’s role in basic enzymatic reactions (e.g., kinase activity)?

Use radiolabeled GTP (e.g., [γ-³²P]GTP) in in vitro assays to track phosphate transfer. For non-radioactive approaches, malachite green assays measure inorganic phosphate release during hydrolysis. Include negative controls with non-hydrolyzable analogs (e.g., GTPγS) to confirm specificity .

Advanced Research Questions

Q. What experimental designs are suitable for studying GTP-dependent conformational changes in proteins (e.g., GTPases)?

Employ fluorescence resonance energy transfer (FRET) with site-specific fluorophore-labeled proteins to monitor real-time structural shifts. X-ray crystallography or cryo-EM of GTP-bound vs. GDP-bound states can resolve atomic-level conformational differences. For dynamic studies, stopped-flow kinetics paired with GTP analogs (e.g., mant-GTP) provide millisecond-resolution data .

Q. How to resolve contradictory data on GTP hydrolysis rates across experimental systems?

Systematically evaluate variables:

  • Buffer conditions (pH, ionic strength, Mg²⁺ concentration).
  • Temperature (enzyme kinetics are highly temperature-sensitive).
  • Protein purity (contaminating phosphatases or nucleases may skew results). Use global kinetic modeling to integrate disparate datasets and identify rate-limiting steps. Replicate experiments with orthogonal methods (e.g., calorimetry vs. spectrophotometry) .

Q. What strategies mitigate off-target effects when using GTP analogs in live-cell studies?

Photoactivatable GTP analogs (e.g., caged GTP) enable spatiotemporal control of GTP delivery. Combine with RNAi or CRISPR knockouts of non-target GTPases to isolate signaling pathways. Validate specificity via isothermal titration calorimetry (ITC) to confirm analog binding affinity .

Q. How to design a study linking GTP availability to metabolic flux in cancer cells?

Apply ¹³C metabolic flux analysis with [U-¹³C]glucose to trace GTP incorporation into nucleic acids. Pair with genetically encoded GTP biosensors (e.g., FLINC-based probes) for real-time intracellular GTP monitoring. Use pharmacological inhibitors (e.g., mycophenolic acid) to perturb GTP pools and assess pathway dependencies .

Methodological Frameworks

How to formulate a hypothesis-driven research question on GTP’s regulatory roles?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example: "Does GTP availability modulate the assembly dynamics of mitochondrial fusion proteins in neurons?" Refine using the PICO framework (Population, Intervention, Comparison, Outcome) to define variables and controls .

Q. What statistical approaches are robust for analyzing GTP-related time-series data?

Non-linear regression (e.g., Michaelis-Menten kinetics) models enzyme activity. For oscillatory systems (e.g., circadian GTP fluctuations), Fourier analysis or wavelet transforms identify periodicity. Bayesian hierarchical modeling accounts for inter-experiment variability in multi-lab studies .

Q. How to ensure reproducibility in GTP-binding assays across laboratories?

Adopt standardized protocols (e.g., BRENDA guidelines) for buffer composition and temperature. Use reference materials (e.g., NIST-traceable GTP) for calibration. Implement triangulation by validating results with orthogonal techniques (e.g., SPR vs. ITC) and share raw data via repositories like Zenodo .

Data Presentation Guidelines

  • Figures : Label axes clearly (e.g., "GTP Concentration (μM)" vs. "Hydrolysis Rate (nmol/min)"). Use consistent color schemes for GTP/GDP comparisons (e.g., blue for GTP, red for GDP) .
  • Tables : Report mean ± SEM with n values. Highlight statistical significance (e.g., asterisks for p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.